Acetyl methylene blue
Descripción
The exact mass of the compound 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGFTYLESYHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600361 | |
| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3763-06-2 | |
| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to Methylene Blue for Advanced Mitochondrial Studies
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methylene (B1212753) Blue (MB), a compound with significant applications in mitochondrial research. While the specific derivative "Acetyl Methylene Blue" is not prominently featured in scientific literature for mitochondrial studies, this guide will focus on the extensively researched parent compound, Methylene Blue. We will address the potential role of an acetylated form, detail the synthesis of pharmaceutical-grade Methylene Blue, and provide in-depth protocols and data regarding its effects on mitochondrial function.
Clarification: Methylene Blue vs. This compound
A thorough review of current scientific literature reveals that "this compound" is not a commonly studied compound in the context of mitochondrial research. The vast majority of studies focus on Methylene Blue (Methylthioninium Chloride).
The term "this compound" may arise from two points of potential confusion:
-
Biological Effect: Methylene Blue is known to decrease the acetylation of lysine (B10760008) residues on mitochondrial proteins, a key biological effect related to its mechanism of action.[3] This refers to the modification of mitochondrial proteins, not the structure of the Methylene Blue molecule itself.
Given the extensive body of evidence, this guide will proceed with a focus on the parent compound, Methylene Blue , which is the agent actively used in mitochondrial research.
Synthesis of Methylene Blue
The industrial synthesis of high-purity Methylene Blue is a multi-step process. While various methods exist, a common approach involves the oxidative coupling of N,N-dimethylaniline derivatives. The following is a representative workflow based on established chemical patents.[4][5]
Synthesis Workflow Diagram
Caption: Generalized workflow for the chemical synthesis of Methylene Blue.
Mechanism of Action in Mitochondria
Methylene Blue's primary value in mitochondrial studies stems from its unique ability to act as a redox-active agent, or an alternative electron carrier, within the electron transport chain (ETC).[6][7]
At low (nanomolar to low micromolar) concentrations, MB can accept electrons from NADH and bypass Complexes I and III, which are major sites of reactive oxygen species (ROS) production. It then donates these electrons directly to Cytochrome c. This electron shuttling has several key consequences:
-
Restores ATP Production: By bypassing inhibited or dysfunctional complexes, MB can help restore the flow of electrons to Complex IV, maintaining the proton gradient and driving ATP synthesis.[4][8][9]
-
Reduces Oxidative Stress: By preventing the backup of electrons at Complexes I and III, MB reduces the formation of superoxide (B77818) radicals.[2]
-
Increases Oxygen Consumption: The enhanced electron flow to Complex IV (cytochrome c oxidase) leads to an overall increase in cellular oxygen consumption.[8]
Methylene Blue's Role in the Electron Transport Chain
Caption: Methylene Blue bypasses Complexes I and III of the ETC.
Quantitative Data on Mitochondrial Effects
The effects of Methylene Blue are highly dose- and substrate-dependent. Low doses are typically stimulatory and protective, while high doses can become inhibitory.
Table 1: Effect of Methylene Blue on Mitochondrial Respiration & ROS Production
| Parameter | Cell/Tissue Type | MB Concentration | Substrate | Observed Effect | Citation |
| Oxygen Consumption | Human Fibroblasts | Low nM | - | ▲ 37-70% increase | [8] |
| Oxygen Consumption | Rat Heart Mitochondria | 0.1 µM | Complex I (Glutamate/Malate) | ▲ Significant increase | [3][10] |
| Oxygen Consumption | Rat Heart Mitochondria | 0.1 µM | Complex II (Succinate) | ▲ Significant increase | [3][10] |
| Maximal Respiration | H9c2 Cardiomyoblasts | 0.1 µM | - | ▲ Increased | [2] |
| H₂O₂ Production | Diabetic Rat Heart Mitochondria | 0.1 µM | Complex I (Glutamate/Malate) | ▲ 210% increase | [3] |
| H₂O₂ Production | Diabetic Rat Heart Mitochondria | 0.1 µM | Complex II (Succinate) | ▼ 49% decrease | [3] |
Table 2: Effect of Methylene Blue on Mitochondrial Enzymes and ATP Production
| Parameter | Cell/Tissue Type | MB Concentration | Observed Effect | Citation |
| Cytochrome Oxidase (Complex IV) Activity | Human Fibroblasts | Low nM | ▲ 30% increase | [8] |
| ATP Production | Primary Astrocytes (post-OGD) | Not specified | ▲ Significant increase | [4] |
| ATP Turnover | H9c2 Cardiomyoblasts | 0.1 µM | ▲ Increased | [2] |
Experimental Protocols
Protocol: Assessing Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with Methylene Blue using an Agilent Seahorse XF Analyzer. The Mito Stress Test is used to probe key parameters of mitochondrial function.[11][12][13]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant, Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Methylene Blue (stock solution in sterile water or DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.
-
Methylene Blue Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse Assay Medium containing the desired final concentration of Methylene Blue (e.g., 0.1 µM) or vehicle control.
-
Incubation: Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay.
-
Load Cartridge: Load the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the measurement protocol. The protocol will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the resulting OCR data to determine parameters such as Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. Compare the profiles of MB-treated cells to vehicle-treated controls.
Protocol: Measuring Cellular ATP Levels
This protocol describes the use of a luciferase-based ATP assay kit to quantify changes in total cellular ATP following treatment with Methylene Blue.[14]
Materials:
-
Luciferase-based ATP Assay Kit (containing Luciferase/Luciferin reagent and Lysis Buffer)
-
Methylene Blue
-
Cultured cells in an opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate and allow them to adhere. Treat cells with various concentrations of Methylene Blue or vehicle control for the desired time period.
-
Cell Lysis: Remove the culture medium. Add the manufacturer-provided Lysis Buffer to each well to lyse the cells and release the intracellular ATP.
-
ATP Reaction: Add the ATP Assay Reagent (containing luciferase and luciferin) to each well. This reagent will react with the ATP present in the lysate to produce a luminescent signal.
-
Signal Measurement: Immediately measure the luminescence of each well using a plate-reading luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: Construct a standard curve using known ATP concentrations. Use the standard curve to calculate the ATP concentration in the experimental samples. Normalize ATP levels to cell number or total protein content if necessary.
Experimental Workflow Diagram
Caption: Standard workflow for studying MB's effects on mitochondria.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Methylene blue induces macroautophagy through 5′ adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria as a target for neuroprotection: role of methylene blue and photobiomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dexa.ai [dexa.ai]
- 10. Methylene blue improves mitochondrial respiration and decreases oxidative stress in a substrate-dependent manner in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. agilent.com [agilent.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
The Multifaceted Neuroprotective Mechanisms of Acetyl Methylene Blue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Methylene Blue, a derivative of the well-established compound Methylene Blue (MB), is emerging as a promising therapeutic agent for a range of neurodegenerative disorders. Its neuroprotective effects are not attributed to a single mode of action but rather to a constellation of mechanisms that collectively mitigate neuronal damage and dysfunction. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in neurons, with a focus on its roles in mitochondrial enhancement, inhibition of tau protein aggregation, and modulation of nitric oxide synthase activity. This document summarizes key quantitative data, presents detailed experimental protocols for assays cited, and provides visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Enhancement of Mitochondrial Function
A primary and extensively documented mechanism of action for Methylene Blue and its derivatives is the enhancement of mitochondrial function. In neurons, where energy demand is exceptionally high, maintaining mitochondrial integrity is paramount for survival and proper function. This compound exerts its beneficial effects on mitochondria through several key actions.
Alternative Electron Transport
Under conditions of mitochondrial stress or dysfunction, such as in neurodegenerative diseases, the electron transport chain (ETC) can become impaired, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This compound acts as an alternative electron carrier, bypassing complexes I and III of the ETC. It accepts electrons from NADH and directly transfers them to cytochrome c, which in turn donates them to complex IV. This rerouting of electrons helps to maintain the proton gradient across the inner mitochondrial membrane, thereby sustaining ATP synthesis and reducing electron leakage that leads to ROS formation.
Increased ATP Production and Reduced Oxidative Stress
By facilitating electron transport, this compound boosts mitochondrial respiration and consequently increases the production of ATP, the primary energy currency of the cell. This is particularly crucial for neurons to maintain ion gradients, neurotransmitter synthesis, and other energy-intensive processes. Furthermore, by optimizing the efficiency of the ETC, it minimizes the generation of superoxide (B77818) radicals, a major contributor to oxidative stress and neuronal damage.
Quantitative Data: Mitochondrial Effects
| Parameter | Cell/Tissue Type | Condition | Treatment | Result | Reference |
| ATP Concentration | Injured Neurons (PC-12 cells) | Oxygen-Glucose Deprivation (OGD) | Methylene Blue | Significantly increased compared to OGD group (p=0.039) | |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Human Brain | In vivo | 0.5 mg/kg Methylene Blue (IV) | 7.9% reduction from placebo (p=0.0027) | |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Human Brain | In vivo | 1 mg/kg Methylene Blue (IV) | 11.8% reduction from placebo (p=0.0089) |
Experimental Protocols
This protocol outlines the measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cultured neurons treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cultured neurons
Procedure:
-
Seed neurons in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentration of this compound or vehicle control.
-
Incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant Solution and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure the OCR at each stage, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
This protocol describes the quantification of intracellular ATP in neurons following treatment with this compound.
Materials:
-
Cultured neurons
-
This compound
-
ATP Assay Kit (e.g., luciferase-based)
-
Lysis buffer
-
Microplate reader with luminescence detection
Procedure:
-
Culture neurons in a multi-well plate and treat with this compound or vehicle control for the desired duration.
-
Lyse the cells using the lysis buffer provided in the ATP assay kit.
-
Transfer the cell lysates to a luminometer-compatible microplate.
-
Add the ATP assay reagent (containing luciferase and luciferin) to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve and normalize to protein concentration.
Visualization
Caption: this compound bypasses Complexes I and III.
Inhibition of Tau Protein Aggregation
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease and other tauopathies. This compound and its parent compound have been identified as inhibitors of this pathological process.
Mechanism of Tau Aggregation Inhibition
The precise mechanism by which this compound inhibits tau aggregation is an area of active research. One prominent theory suggests that the oxidized form of Methylene Blue, methylthioninium (MT+), catalyzes the oxidation of cysteine residues within the tau monomer. This oxidation is thought to induce a conformational change in the tau protein that prevents it from self-assembling into paired helical filaments and subsequently NFTs. Some studies suggest that while Methylene Blue inhibits the formation of mature tau fibrils, it may lead to an increase in granular tau oligomers, the neurotoxicity of which is a subject of ongoing investigation.
Quantitative Data: Tau Aggregation Inhibition
| Parameter | Assay Method | Tau Construct | Inhibitor | IC50 / EC50 | Reference |
| IC50 | Sarkosyl-insoluble fractionation | Full-length tau | Methylene Blue | 1.9 µM | |
| IC50 | Filter assay | Tau repeat domain (K19) | Methylene Blue | ~3.5 µM | |
| EC50 | N1E-115 neuroblastoma cells | Human α-Synuclein | LMTM | 1.1 µM |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This assay is commonly used to screen for inhibitors of tau fibrillization. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like beta-sheet structures, which are characteristic of tau fibrils.
Materials:
-
Recombinant tau protein (e.g., full-length or a fragment like K18)
-
Aggregation-inducing agent (e.g., heparin or arachidonic acid)
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a reaction mixture containing recombinant tau protein, the aggregation-inducing agent, and varying concentrations of this compound or vehicle control in the assay buffer.
-
Incubate the reaction mixtures at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to allow for aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader.
-
A decrease in ThT fluorescence in the presence of this compound compared to the control indicates inhibition of tau fibril formation.
-
Calculate the percentage of inhibition and, if applicable, the IC50 value.
Visualization
Caption: Acetyl MB inhibits the aggregation of tau monomers.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a multifaceted signaling molecule in the nervous system. While it plays essential physiological roles, excessive NO production, particularly by inducible nitric oxide synthase (iNOS), can lead to nitrosative stress and neuronal damage. Methylene Blue is a known inhibitor of NOS.
Mechanism of NOS Inhibition
Methylene Blue directly inhibits the activity of nitric oxide synthase. This inhibition is thought to occur through its interaction with the enzyme, although the precise binding site and mechanism of inhibition are still under investigation. By reducing the synthesis of NO, this compound can mitigate the detrimental effects of nitrosative stress, which include DNA damage, lipid peroxidation, and protein nitration, all of which contribute to neuronal cell death.
Quantitative Data: NOS Inhibition
| Parameter | Enzyme Source | Condition | Inhibitor | IC50 | Reference |
| IC50 | Purified rat cerebellar NOS | In vitro (absence of SOD) | Methylene Blue | 5.3 µM | |
| IC50 | Purified rat cerebellar NOS | In vitro (presence of SOD) | Methylene Blue | 9.2 µM |
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Neuronal cell lysate or purified NOS
-
L-[³H]arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium chloride (for constitutive NOS)
-
EGTA (for inducible NOS)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
This compound
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the enzyme source, L-[³H]arginine, NADPH, BH4, and cofactors in the assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop buffer containing EGTA.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[³H]arginine, while the L-[³H]citrulline flows through.
-
Collect the eluate and add scintillation cocktail.
-
Quantify the amount of L-[³H]citrulline by liquid scintillation counting.
-
A decrease in L-[³H]citrulline formation indicates inhibition of NOS activity.
Visualization
Caption: Acetyl MB inhibits the production of nitric oxide.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to enhance mitochondrial function, inhibit the pathological aggregation of tau protein, and modulate nitric oxide signaling pathways collectively addresses several key aspects of neurodegenerative pathology. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic for Alzheimer's disease and other related neurological disorders. Future investigations should continue to delineate the intricate details of its molecular interactions and to optimize its therapeutic application in clinical settings.
An In-depth Technical Guide to the Physicochemical Properties of Methylene Blue and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methylene (B1212753) blue and its N-demethylated derivatives, including Azure A, Azure B, and Azure C. Due to limited available data, information on acetyl methylene blue is included but is less extensive. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into the compounds' mechanisms of action.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of methylene blue and its derivatives. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Table 1: General Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |
| This compound | C₁₈H₂₁N₃OS | 327.44 | 3763-06-2 | Green Powder[] |
| Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 | 61-73-4 | Dark green crystals or powder[2] |
| Azure A | C₁₄H₁₄ClN₃S | 291.80 | 531-53-3 | Dark blue or green powder |
| Azure B | C₁₅H₁₆ClN₃S | 305.82 | 531-55-5 | Greenish-blue powder or crystals |
| Azure C | C₁₃H₁₂ClN₃S | 277.77 | 531-57-7 | Green or dark green solid[3] |
Table 2: Solubility Data
| Compound | Water Solubility | Organic Solvent Solubility |
| This compound | Not explicitly found | Soluble in Chloroform, Dichloromethane, Acetone, Methanol[][4] |
| Methylene Blue | 43,600 mg/L at 25 °C[2] | Soluble in ethanol (B145695) (~3.3 mg/ml), DMSO (~2 mg/ml), and DMF (~2 mg/ml)[5] |
| Azure A | Soluble | Sparingly soluble in alcohol |
| Azure B | Soluble | Soluble in Ethanol |
| Azure C | Soluble | Sparingly soluble in alcohol |
Table 3: pKa and logP Values
| Compound | pKa | logP |
| This compound | Data not found | Data not found |
| Methylene Blue | 3.14 (estimated)[2], 3.8[6], ~5.6, 0.8[7], 3.63 and 11.56 (calculated)[8] | 2.72[9] |
| Azure A | Data not found in searches | Data not found in searches |
| Azure B | Data may exist in IUPAC Digitized pKa Dataset[10] | Data not found in searches |
| Azure C | Data may exist in IUPAC Digitized pKa Dataset[3] | Data not found in searches |
Note on Methylene Blue pKa Discrepancy: The wide range of reported pKa values for methylene blue may be attributed to different experimental conditions (e.g., solvent, temperature) and methodologies (e.g., estimation vs. experimental determination).[11][12] The lower pKa values likely correspond to the protonation of the aromatic ring nitrogens, influencing its charge state in different biological compartments.
Table 4: Spectral Properties (Aqueous Solution)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax |
| This compound | Data not found | Data not found |
| Methylene Blue | ~665 and ~610 (shoulder)[13]; 246, 292[14] | ~81,600 M⁻¹cm⁻¹ at 665 nm |
| Azure A | 620-634 | Data not found |
| Azure B | ~648 | Data not found |
| Azure C | 608-622 | Data not found |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are outlines for key experimental protocols.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically covering a range of at least 2 pH units above and below the expected pKa, are prepared with constant ionic strength.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).
-
Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized forms have different extinction coefficients is plotted against pH. The pKa is the pH at which the concentrations of the ionized and non-ionized species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Solvent Saturation: n-octanol is saturated with water, and water (or a suitable buffer, typically PBS at pH 7.4 for logD) is saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated solvents.
-
Partitioning: A measured volume of the second pre-saturated solvent is added, and the mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: The shake-flask method for logP determination.
Signaling Pathways and Mechanisms of Action
Methylene blue is known to be involved in several biological pathways, primarily related to its redox properties.
Methylene Blue in the Treatment of Methemoglobinemia
Methylene blue is an effective antidote for methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. In red blood cells, methylene blue is reduced to leucomethylene blue by NADPH-methemoglobin reductase. Leucomethylene blue then acts as an electron donor, non-enzymatically reducing methemoglobin back to functional hemoglobin.[15][16][17]
Caption: Methylene blue pathway in the reduction of methemoglobin.
Methylene Blue and Mitochondrial Respiration
Methylene blue can act as an alternative electron carrier in the mitochondrial electron transport chain.[3] It can accept electrons from NADH and transfer them directly to cytochrome c, thereby bypassing complexes I and III.[3] This mechanism can restore mitochondrial respiration in cases of mitochondrial dysfunction and is being investigated for its neuroprotective effects.[3][18]
Caption: Methylene blue as an alternative electron carrier in mitochondria.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of methylene blue and its primary derivatives. While comprehensive data is available for methylene blue itself, there is a noticeable lack of detailed experimental data for its acetylated form and even for some properties of its more common derivatives like the Azures. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. The elucidated signaling pathways highlight the importance of the redox properties of methylene blue in its therapeutic applications. Further research into the specific properties of this compound and the Azure dyes is warranted to fully understand their potential in drug development.
References
- 2. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3763-06-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 3763-06-2 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Methylene Blue | SIELC Technologies [sielc.com]
- 10. Azure B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]
- 15. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. What is the mechanism of Methylene blue? [synapse.patsnap.com]
Acetyl Methylene Blue: A Novel Redox Cycling Agent for Scientific Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylene (B1212753) blue (MB), a well-characterized phenothiazine (B1677639) dye, has long been recognized for its versatile redox properties, acting as a robust redox cycling agent in a multitude of biological and chemical systems. Its ability to be reduced to the colorless leucomethylene blue (LMB) and subsequently re-oxidized forms the basis of its utility in applications ranging from an antidote for methemoglobinemia to a component in advanced biosensors.[1][2] This technical guide introduces acetyl methylene blue, a derivative of MB, as a novel redox cycling agent with potentially unique and advantageous properties for research and drug development.
While specific data on this compound is limited in current literature, its chemical structure suggests that the addition of an acetyl group to the leuco form could significantly modulate its redox potential, stability, and lipophilicity, thereby offering new avenues for investigation and application. This document provides a comprehensive overview of the core principles of methylene blue's redox cycling, inferred properties of its acetylated form, and detailed experimental protocols to facilitate further research into this promising compound.
The Core of Redox Cycling: Methylene Blue and its Acetylated Derivative
The fundamental principle of methylene blue's redox activity lies in its reversible reduction-oxidation (redox) cycle. In its oxidized state, methylene blue is a vibrant blue compound. Upon accepting two electrons and two protons, it is converted to its reduced, colorless form, leucomethylene blue.[3][4] This transformation is the cornerstone of its function as a redox indicator and cycling agent.
The introduction of an acetyl group to leucomethylene blue to form acetyl leucomethylene blue is anticipated to influence this redox equilibrium. Based on the known effects of N-substitution on the phenothiazine core, the electron-withdrawing nature of the acetyl group is expected to increase the oxidation potential of the molecule.[5][6] This suggests that acetyl leucomethylene blue may be more resistant to oxidation compared to its non-acetylated counterpart, potentially leading to a more stable reduced form.
Inferred Physicochemical and Redox Properties
| Property | Methylene Blue | This compound (Inferred) | Reference |
| Appearance (Oxidized) | Blue | Blue | [1] |
| Appearance (Reduced) | Colorless (Leucomethylene Blue) | Colorless (Acetyl Leucomethylene Blue) | [3] |
| Redox Mechanism | Reversible 2-electron, 2-proton transfer | Reversible 2-electron, 2-proton transfer | [3] |
| Oxidation Potential | Lower | Higher | [5][6] |
| Stability of Reduced Form | Less Stable | More Stable | [5][6] |
| Lipophilicity | Moderate | Higher | Inferred |
Experimental Protocols
The following protocols are designed to enable the synthesis, characterization, and evaluation of this compound as a redox cycling agent. These protocols are based on established methods for methylene blue and phenothiazine derivatives.
Synthesis of Acetyl Leucomethylene Blue
Objective: To synthesize acetyl leucomethylene blue from methylene blue.
Materials:
-
Methylene Blue
-
Zinc dust
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hot plate
Procedure:
-
In a round-bottom flask, dissolve Methylene Blue in glacial acetic acid.
-
Add zinc dust to the solution while stirring. The blue color of the solution will gradually fade as Methylene Blue is reduced to leucomethylene blue.
-
Once the solution is colorless, add acetic anhydride dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude acetyl leucomethylene blue.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Electrochemical Characterization using Cyclic Voltammetry
Objective: To determine the redox potential of this compound and assess the reversibility of its redox cycling.
Materials:
-
Acetyl leucomethylene blue
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable solvent like acetonitrile (B52724) or a buffer solution)
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)
-
Electrochemical cell
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Prepare a solution of acetyl leucomethylene blue in the supporting electrolyte at a known concentration (e.g., 1 mM).
-
Assemble the electrochemical cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15 minutes.
-
Perform cyclic voltammetry by scanning the potential from a suitable starting potential (e.g., -0.5 V) to a vertex potential in the anodic direction (e.g., +1.0 V) and then reversing the scan back to the starting potential.
-
Record the resulting voltammogram (current vs. potential).
-
From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc).
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C, and the peak current ratio is close to 1.
Visualizing the Redox Cycle and Experimental Workflow
Redox Cycling of this compound
Caption: Redox cycle of this compound.
Experimental Workflow for Synthesis and Characterization
References
Unveiling the Antioxidant Potential of Acetyl Methylene Blue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the antioxidant properties of Methylene (B1212753) Blue (MB). However, specific research on the antioxidant capacity of its acetylated form, Acetyl Methylene Blue, is notably scarce. This guide provides a comprehensive overview of the antioxidant mechanisms and assessment protocols established for Methylene Blue, which can serve as a foundational framework for investigating this compound. The potential implications of the acetyl group are discussed, but it is critical to note that the experimental data and pathways detailed below pertain to the parent compound, Methylene Blue.
Executive Summary
Methylene Blue (MB) is a well-documented phenothiazine (B1677639) compound with potent antioxidant and redox-modulating properties. Its ability to act as an electron cycler within the mitochondrial electron transport chain, scavenge free radicals, and activate key antioxidant signaling pathways positions it as a significant molecule in the study of oxidative stress. This technical guide synthesizes the current understanding of Methylene Blue's antioxidant activity, providing detailed experimental protocols and conceptual frameworks that can be adapted for the exploration of this compound. While the introduction of an acetyl group may alter the lipophilicity, cell permeability, and redox potential of the molecule, dedicated experimental validation is necessary to elucidate the specific antioxidant profile of this compound.
Core Antioxidant Mechanisms of Methylene Blue
Methylene Blue exerts its antioxidant effects through a multi-faceted approach, primarily centered around mitochondrial function and direct radical scavenging.
2.1 Mitochondrial Redox Cycling:
At low nanomolar concentrations, Methylene Blue can act as an alternative electron carrier in the mitochondrial electron transport chain (ETC).[1][2] It accepts electrons from NADH and transfers them directly to cytochrome c, bypassing complexes I and III.[1][2] This is particularly beneficial in pathological conditions where these complexes are impaired, helping to maintain ATP production and reduce the generation of superoxide (B77818) radicals (O₂⁻).[1][2]
2.2 Direct Radical Scavenging:
Methylene Blue is an efficient scavenger of various reactive oxygen species (ROS), including superoxide radicals.[3] This direct neutralization of free radicals helps to mitigate cellular damage to lipids, proteins, and DNA.[3]
2.3 Activation of the Nrf2 Signaling Pathway:
Recent studies have indicated that Methylene Blue can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and cytoprotective genes.[4][5][6]
Below is a diagram illustrating the proposed antioxidant signaling pathways of Methylene Blue.
Figure 1: Proposed antioxidant signaling pathways of Methylene Blue.
Quantitative Data on Methylene Blue's Antioxidant Activity
The following table summarizes comparative antioxidant data for Methylene Blue from a study on human skin fibroblasts. It is important to reiterate that this data is for the non-acetylated form.
| Antioxidant Agent | Concentration Range | Key Findings in Human Skin Fibroblasts | Reference |
| Methylene Blue | Nanomolar | More effective at reducing mitochondrial ROS and promoting fibroblast proliferation compared to NAC, MitoQ, and MitoTEMPO. | [1] |
| N-Acetylcysteine (NAC) | Micromolar | Less effective than Methylene Blue in the tested parameters. | [1] |
| MitoQ | Micromolar | Outperformed by Methylene Blue in reducing mitochondrial ROS and promoting fibroblast proliferation. | [1] |
| MitoTEMPO | Micromolar | Less potent than Methylene Blue in the conducted analysis. | [1] |
Experimental Protocols for Antioxidant Assessment
The following are detailed methodologies for key experiments that can be employed to assess the antioxidant properties of this compound, based on established protocols for Methylene Blue and other antioxidants.
4.1 Methylene Blue Reduction Assay (MBRA)
This photometric assay measures the ability of an antioxidant to reduce Methylene Blue.[7]
-
Reagents:
-
Procedure:
-
In a test tube, combine 4.5 mL of deionized water with a standard amount of MB (e.g., 40 nmoles).
-
Add the test compound at various concentrations.
-
Acidify the mixture with 0.5 mL of dilute HCl.
-
Allow the reaction to stand at room temperature for approximately 30 minutes.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
A decrease in absorbance indicates the reduction of Methylene Blue and thus, the antioxidant activity of the test compound.
-
-
Calibration:
-
Prepare standards with varying known concentrations of MB (e.g., 20, 40, and 60 nmoles) to create a standard curve.[7]
-
4.2 Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the ability of a compound to reduce intracellular ROS levels, often using a fluorescent probe like Dichlorofluorescin diacetate (DCFDA).
-
Materials:
-
Cell line of interest (e.g., human dermal fibroblasts, neuronal cells).
-
Cell culture medium and supplements.
-
DCFDA or other suitable ROS-sensitive fluorescent probe.
-
Oxidative stress inducer (e.g., H₂O₂, menadione).
-
Test compound (this compound).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Load the cells with the DCFDA probe according to the manufacturer's instructions.
-
Induce oxidative stress by adding the chosen inducer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader or fluorescence microscope.
-
A reduction in fluorescence intensity in the presence of the test compound indicates a decrease in intracellular ROS.
-
Below is a generalized workflow for assessing the cellular antioxidant activity of a test compound.
Figure 2: Generalized workflow for cellular antioxidant activity assay.
Potential Implications of Acetylation on Methylene Blue's Antioxidant Properties
The addition of an acetyl group to the Methylene Blue structure could have several biochemical consequences that are relevant to its antioxidant activity.
-
Lipophilicity and Bioavailability: Acetylation typically increases the lipophilicity of a molecule. This could enhance the ability of this compound to cross cellular and mitochondrial membranes, potentially leading to higher intracellular concentrations and more pronounced effects on mitochondrial redox cycling.
-
Redox Potential: The acetyl group may alter the electron-donating and -accepting properties of the phenothiazine core, thereby changing the redox potential of the molecule. This could influence its effectiveness as a free radical scavenger and its interaction with the mitochondrial ETC.
-
Enzymatic Interactions: The acetyl group could affect the binding and interaction of the molecule with enzymes involved in antioxidant pathways, such as those regulated by Nrf2.
Crucially, these are theoretical considerations that require empirical validation.
Future Research Directions
To bridge the existing knowledge gap, the following research avenues are recommended:
-
Direct Comparative Studies: Conduct head-to-head studies comparing the antioxidant capacity of this compound and Methylene Blue using a panel of in vitro assays (e.g., DPPH, ABTS, ORAC) and cellular models.
-
Mitochondrial Respiration Analysis: Utilize techniques such as high-resolution respirometry to assess the specific effects of this compound on the mitochondrial electron transport chain.
-
Nrf2 Pathway Activation: Investigate the ability of this compound to induce the nuclear translocation of Nrf2 and the expression of its downstream target genes.
-
Pharmacokinetic and Bioavailability Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how acetylation affects its delivery to target tissues and organelles.
By systematically applying the established methodologies for Methylene Blue to its acetylated derivative, the scientific community can build a comprehensive understanding of this compound's unique antioxidant properties and its potential applications in drug development.
References
- 1. CN100436431C - Medicinal methylene blue synthesis method - Google Patents [patents.google.com]
- 2. troscriptions.com [troscriptions.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Methylene Blue Induces Antioxidant Defense and Reparation of Mitochondrial DNA in a Nrf2-Dependent Manner during Cisplatin-Induced Renal Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylene Blue Induces Antioxidant Defense and Reparation of Mitochondrial DNA in a Nrf2-Dependent Manner during Cisplatin-Induced Renal Toxicity | MDPI [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide to the Structural and Physicochemical Differences Between Methylene Blue and Acetyl Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparison of the structural, physicochemical, and potential biological differences between methylene (B1212753) blue (MB) and its N-acetylated derivative, acetyl methylene blue. Methylene blue is a well-characterized phenothiazine (B1677639) dye with a broad range of applications in medicine and research, known for its redox-cycling properties and effects on mitochondrial function. This compound, while less studied, presents a key structural modification—the acetylation of the phenothiazine nitrogen—that is predicted to significantly alter its chemical and biological behavior. This document summarizes key quantitative data, outlines relevant experimental protocols for comparative analysis, and visualizes pertinent biological pathways and experimental workflows to support further research and development in this area.
Introduction
Methylene blue (methylthioninium chloride) is a cationic thiazine (B8601807) dye with a long history of use as a biological stain, a redox indicator, and a therapeutic agent for conditions such as methemoglobinemia.[1][2] Its planar aromatic structure and ability to undergo reversible oxidation-reduction are central to its diverse biological activities, including its role as an electron carrier in the mitochondrial electron transport chain.[3][4][5]
Acetylation is a common chemical modification in drug development used to alter a molecule's properties, such as its solubility, lipophilicity, and metabolic stability. The N-acetylation of methylene blue to form this compound introduces an acetyl group to the nitrogen atom of the phenothiazine ring system. This structural change is expected to neutralize the positive charge of the thiazine nitrogen, thereby impacting the molecule's overall electronic distribution, polarity, and steric hindrance. Understanding these differences is crucial for researchers exploring the potential of acetylated phenothiazine derivatives in various therapeutic and diagnostic applications.
Structural Differences
The core structural difference lies in the substitution at the nitrogen atom of the central phenothiazine ring. In methylene blue, this nitrogen is part of a cationic iminium group. In this compound, this nitrogen is acylated, forming a neutral amide linkage.
-
Methylene Blue: The phenothiazine nitrogen is part of a delocalized cationic system, contributing to the molecule's planarity and charge.
-
This compound: The introduction of the acetyl group (–COCH₃) at the phenothiazine nitrogen disrupts the extended conjugation and neutralizes the formal positive charge on the heterocyclic ring.
Below is a visual representation of this structural difference.
Figure 1. Chemical structures of Methylene Blue and this compound.
Physicochemical Properties
The N-acetylation is predicted to significantly alter the physicochemical properties of the molecule. The following table summarizes known data for methylene blue and predicted or inferred properties for this compound based on the structural modification and data from related N-substituted phenothiazines.[6][7]
| Property | Methylene Blue | This compound |
| Molecular Formula | C₁₆H₁₈ClN₃S | C₁₈H₂₁N₃OS |
| Molecular Weight | 319.85 g/mol | 327.44 g/mol |
| Charge | Cationic | Neutral |
| logP (Octanol/Water) | 2.72[8] | Predicted to be higher (more lipophilic) |
| Aqueous Solubility | Soluble | Predicted to be lower |
| Redox Potential | Reversible redox cycling | Predicted to have a higher oxidation potential |
Experimental Protocols
To empirically determine and compare the properties of methylene blue and this compound, the following experimental protocols can be employed.
Synthesis of this compound
A general method for the N-acetylation of phenothiazine derivatives can be adapted for methylene blue.[9]
Materials:
-
Methylene Blue
-
Acetic Anhydride (B1165640)
-
Pyridine (B92270) (as catalyst and solvent)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methylene blue in a mixture of pyridine and DCM.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2. Synthesis and purification workflow for this compound.
Determination of logP (Lipophilicity)
The octanol-water partition coefficient (logP) can be determined using the shake-flask method.[10]
Procedure:
-
Prepare a stock solution of the test compound (methylene blue or this compound) in a suitable solvent.
-
Prepare a series of vials containing a 1:1 mixture of n-octanol and water.
-
Add a known amount of the stock solution to each vial.
-
Shake the vials vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to separate the octanol (B41247) and water layers.
-
Carefully sample both the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Comparative Solubility Assay
The aqueous solubility can be determined using a standard shake-flask method.[11]
Procedure:
-
Add an excess amount of the solid compound to a known volume of water in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the solution to remove any undissolved solid.
-
Measure the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of each compound).
Redox Potential Measurement
Cyclic voltammetry (CV) is a suitable technique to determine the redox potentials.[12]
Procedure:
-
Prepare solutions of methylene blue and this compound in a suitable electrolyte solution (e.g., 0.1 M KCl).
-
Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammograms by scanning the potential over a range that covers the expected redox events.
-
The peak potentials for the oxidation and reduction waves can be used to determine the formal redox potential.
Biological Implications and Signaling Pathways
The structural and physicochemical differences between methylene blue and this compound are expected to have significant biological consequences.
Cellular Uptake and Distribution
Methylene blue is a cation and is known to accumulate in mitochondria, driven by the mitochondrial membrane potential.[13] The neutral and more lipophilic nature of this compound may lead to a different mechanism of cellular uptake, potentially favoring passive diffusion across cell membranes, and a different subcellular distribution.
Interaction with Biological Targets and Signaling Pathways
Methylene blue is known to interact with multiple biological targets and signaling pathways.[13][14] A key mechanism of action is its ability to act as an electron shuttle in the mitochondrial electron transport chain, bypassing complexes I and II to donate electrons directly to cytochrome c.[4][5][15][16] This can enhance cellular respiration and ATP production.[1]
The acetylation of the phenothiazine nitrogen in this compound is likely to alter its redox properties, which could affect its ability to participate in these electron transfer reactions. Furthermore, methylene blue is an inhibitor of nitric oxide synthase (NOS) and guanylate cyclase, thereby modulating the NO/cGMP signaling pathway.[3] The change in structure and electronics of this compound may alter its affinity for these enzymes.
Figure 3. Methylene blue as an alternative electron carrier in the ETC.
Conclusion
The N-acetylation of methylene blue represents a significant structural modification that is predicted to substantially alter its physicochemical properties, including lipophilicity, solubility, and redox potential. These changes, in turn, are expected to influence its biological activity, from cellular uptake to its interaction with key signaling pathways like mitochondrial respiration. This technical guide provides a foundational understanding of these differences and outlines key experimental approaches for their quantitative comparison. Further empirical investigation into the properties and biological effects of this compound is warranted to explore its potential as a novel therapeutic or diagnostic agent.
References
- 1. What is the mechanism of Methylene blue? [synapse.patsnap.com]
- 2. Methylene blue decreases mitochondrial lysine acetylation in the diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]
- 5. hdrx.com [hdrx.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Methylene Blue | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: Methylene Blue Connects the Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]
Acetyl Methylene Blue: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of acetyl methylene (B1212753) blue. Due to the limited availability of direct experimental data for acetyl methylene blue, this document leverages extensive data on its parent compound, methylene blue, to infer and contextualize its physicochemical properties. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and workflows.
Introduction to this compound
The core structural difference between methylene blue and this compound is the acetylation of the nitrogen atom within the central thiazine (B8601807) ring. This modification neutralizes the positive charge of the phenothiazinium cation, which is expected to significantly alter its physicochemical properties, including solubility and stability.
Solubility Profile
Direct quantitative solubility data for this compound in aqueous solutions is not extensively documented. However, by examining the properties of methylene blue and the chemical nature of the acetyl group, we can infer its likely solubility characteristics.
Methylene blue itself is soluble in water.[2] The table below summarizes the reported solubility of methylene blue in various solvents.
Table 1: Solubility of Methylene Blue
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | 4.36 | 25 | [3] |
| Water | 4.36 | 25 | [2] |
| Ethanol | Soluble | - | [3] |
| Chloroform | Soluble | - | [3] |
| Glacial Acetic Acid | Soluble | - | [3] |
| Glycerol | Soluble | - | [3] |
| Pyridine | Slightly soluble | - | [3] |
| Diethyl ether | Insoluble | - | [3] |
| Oleic acid | Insoluble | - | [3] |
| Xylene | Insoluble | - | [3] |
The N-acetylation in this compound introduces a nonpolar acetyl group and removes the formal positive charge present in methylene blue. This change is expected to decrease its polarity and, consequently, its solubility in polar solvents like water. Conversely, its solubility in non-polar organic solvents is likely to be enhanced.
Experimental Protocol for Solubility Determination
A standard method for determining the aqueous solubility of a compound like this compound is the shake-flask method (OECD Guideline 105).
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The absorbance maximum for methylene blue is around 660-670 nm, and a similar wavelength would be a starting point for the analysis of its acetylated derivative.[4]
-
Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is another critical parameter for which direct data is scarce. The stability of the parent compound, methylene blue, is influenced by factors such as pH, light, and the presence of oxidizing or reducing agents.
Methylene blue is known to undergo photodegradation, particularly in the presence of photosensitizers like TiO₂.[5] The degradation often proceeds through N-demethylation and hydroxylation of the aromatic rings.
The acetyl group on the central nitrogen of this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it back to methylene blue. The rate of this hydrolysis would be dependent on pH and temperature.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in water, acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. A control solution in a neutral buffer should also be prepared.
-
Stress Conditions:
-
Hydrolytic Stability: Store the acidic, basic, and neutral solutions at elevated temperatures (e.g., 60°C).
-
Oxidative Stability: Store the hydrogen peroxide solution at room temperature.
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
-
Data Evaluation: The percentage of degradation can be calculated, and the degradation kinetics (e.g., half-life) can be determined.
Visualizations
Degradation Pathway of Methylene Blue
The following diagram illustrates the potential degradation pathways for methylene blue in an aqueous environment, which may share similarities with the degradation of this compound following a potential initial deacetylation step.
Caption: Oxidative degradation pathway of Methylene Blue.
Experimental Workflow for Solubility and Stability Testing
The logical flow for assessing the aqueous solubility and stability of a compound like this compound is depicted below.
Caption: Workflow for solubility and stability testing.
Analytical Methods for Quantification
A variety of analytical methods have been established for the quantification of methylene blue, which can be adapted for this compound.
Table 2: Analytical Methods for Methylene Blue
| Method | Principle | Key Features | Reference(s) |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength (λ_max ≈ 660-670 nm). | Simple, rapid, and cost-effective for routine analysis. | [4] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | High specificity and sensitivity; can separate from degradation products. | [6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis. | Very high sensitivity and selectivity; useful for residue analysis and metabolite identification. | [6] |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning into micelles in a capillary. | Fast analysis times and high efficiency. | [7] |
| Titration | Redox titration using a reducing agent like ascorbic acid. | Suitable for assaying the purity of the bulk substance. | [8] |
For the analysis of this compound, HPLC coupled with a UV-Vis or mass spectrometry detector would be the most suitable approach, especially for stability studies where separation from potential degradation products (like methylene blue itself) is crucial.
Conclusion
While direct experimental data on the aqueous solubility and stability of this compound is limited, a comprehensive understanding can be built by leveraging the extensive knowledge of its parent compound, methylene blue, and established principles of physical organic chemistry. The N-acetylation is expected to decrease aqueous solubility and potentially introduce a hydrolytic degradation pathway. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to fully characterize the aqueous behavior of this compound. Further studies are warranted to generate empirical data and confirm the inferred properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylene blue - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. labshake.com [labshake.com]
- 6. TR-A194075 - acetyl-methylene-blue | 3763-06-2 [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging Using Methylene Blue Vital Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene (B1212753) blue is a well-established cationic dye with a long history in histology and microbiology. Its utility extends to vital staining, a technique for observing living cells. In this application, methylene blue acts as a redox indicator to differentiate between viable and non-viable cells. Live, metabolically active cells possess enzymes that can reduce methylene blue to its colorless form, leuco-methylene blue.[1][2] In contrast, dead cells or cells with compromised metabolic activity are unable to reduce the dye and therefore retain the characteristic blue color.[1][2] This differential staining allows for the assessment of cell viability and the visualization of certain cellular structures in real-time. While the term "acetyl methylene blue" is not commonly found in standard protocols, the principles outlined here apply to the use of methylene blue and its reduced forms for live-cell imaging.
Principle of Staining
Methylene blue is a cell-permeable dye that, in its oxidized state, is blue. In living cells, mitochondrial enzymes and other cellular reductases transfer electrons to methylene blue, reducing it to the colorless leuco-methylene blue.[1] This process is dependent on active cellular metabolism. Therefore, healthy cells with intact enzymatic activity will appear unstained or lightly stained, while dead or dying cells, which lack this metabolic capacity, will remain blue.[1][3] For enhanced penetration into living cells, a pre-reduced form of methylene blue (leuco-methylene blue) can be used, which then gets oxidized to the blue form within the cells.[4][5]
Quantitative Data Summary
The optimal concentration and incubation time for methylene blue staining can vary depending on the cell type and experimental conditions. The following table summarizes typical ranges found in various protocols.
| Parameter | Recommended Range | Cell Type/Application | Reference |
| Methylene Blue Concentration | 0.01 - 0.05 mg/mL | Breast cancer cell lines | [6] |
| 1% solution (diluted 1:1 with sample) | Yeast cells | [3] | |
| 0.06% in PBS with 1.25% glutaraldehyde | Adherent cell lines (modified assay) | [7] | |
| Incubation Time | 3 - 10 minutes | Yeast cells | [3] |
| 1 minute | Cell monolayers | [6] | |
| Up to 1 hour | Adherent cell lines (modified assay) | [7] |
Experimental Protocols
Protocol 1: Live-Cell Viability Assessment with Methylene Blue
This protocol is suitable for a general assessment of cell viability in a suspension culture or for adherent cells that have been detached.
Materials:
-
Methylene Blue solution (0.1% w/v in Phosphate Buffered Saline - PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Microscope slides and coverslips
-
Hemocytometer or automated cell counter
-
Microscope with bright-field illumination
Procedure:
-
Cell Preparation:
-
For suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in fresh, pre-warmed PBS or culture medium to a concentration of approximately 1 x 10^6 cells/mL.
-
For adherent cells: Wash the cells with PBS, then detach them using a suitable method (e.g., trypsinization). Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh, pre-warmed PBS or culture medium to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
In a microcentrifuge tube, mix equal volumes of the cell suspension and the 0.1% Methylene Blue solution (e.g., 50 µL of cell suspension + 50 µL of Methylene Blue solution).
-
Incubate the mixture at room temperature for 5-10 minutes. Avoid prolonged incubation as it may lead to non-specific staining.
-
-
Imaging and Analysis:
-
Load a small volume (e.g., 10 µL) of the stained cell suspension onto a hemocytometer or a microscope slide with a coverslip.
-
Observe the cells under a bright-field microscope.
-
Count the number of blue (non-viable) and colorless (viable) cells.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Protocol 2: In-Situ Staining of Adherent Cells for Live Imaging
This protocol allows for the direct staining and observation of adherent cells in a culture vessel.
Materials:
-
Methylene Blue solution (0.01 mg/mL in pre-warmed, serum-free culture medium)
-
Pre-warmed, complete culture medium
-
Culture vessel with adherent cells (e.g., petri dish, chamber slide)
-
Live-cell imaging microscope
Procedure:
-
Preparation:
-
Aspirate the culture medium from the vessel containing the adherent cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual medium and debris.
-
-
Staining:
-
Add a sufficient volume of the 0.01 mg/mL Methylene Blue staining solution to cover the cell monolayer.
-
Incubate the cells in a 37°C incubator with 5% CO2 for 1-5 minutes. The optimal incubation time should be determined empirically for each cell line.
-
-
Washing:
-
Carefully aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed, serum-free culture medium or PBS to remove excess stain.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Immediately proceed with live-cell imaging using a microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Viable cells should appear largely unstained, while dead or dying cells will show blue staining, particularly in the nucleus.[8][9]
-
Diagrams
Caption: Workflow for assessing cell viability with methylene blue.
Caption: Mechanism of differential staining in live and dead cells.
References
- 1. Methylene blue - Wikipedia [en.wikipedia.org]
- 2. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 3. enartis.com [enartis.com]
- 4. scispace.com [scispace.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Fluorescence Polarization of Methylene Blue as a Quantitative Marker of Breast Cancer at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macsenlab.com [macsenlab.com]
- 9. Methylene Blue for Vital Staining [morphisto.de]
Application of Methylene Blue in Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit a cytotoxic effect on target cells.[1][2] Methylene (B1212753) blue (MB), a phenothiazine (B1677639) dye, is a well-established photosensitizer with a long history of clinical applications.[3][4][5] Its favorable safety profile, cost-effectiveness, and efficient generation of reactive oxygen species (ROS) upon photoactivation make it a compelling candidate for PDT in various oncological and non-oncological indications.[6][7]
Recent research has explored the use of MB in advanced drug delivery systems, such as encapsulation in nanoparticles, to enhance its therapeutic efficacy and target specificity. While the user has inquired about "acetyl methylene blue," the available scientific literature predominantly focuses on methylene blue as the active photosensitizer. "this compound" is a distinct chemical entity, but its application in photodynamic therapy is not well-documented in publicly available research. It is plausible that the intended subject of inquiry is methylene blue, potentially in formulations involving acetylated components, such as acetylated starch nanoparticles for drug delivery.[8]
This document provides detailed application notes and protocols for the use of methylene blue in photodynamic therapy, based on preclinical and clinical findings.
Mechanism of Action
The photodynamic activity of methylene blue is initiated by its absorption of light, typically in the red region of the electromagnetic spectrum (around 665 nm), which excites the MB molecule to a short-lived singlet state.[9] It then undergoes intersystem crossing to a longer-lived triplet state. The triplet-state MB can then participate in two types of photoreactions:
-
Type I Reaction: The excited MB can react directly with a substrate, such as a biological molecule, to produce radical ions, which then react with oxygen to form ROS.
-
Type II Reaction: The excited MB transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[10]
The generated ROS, particularly singlet oxygen, are potent oxidizing agents that can induce cellular damage by oxidizing lipids, proteins, and nucleic acids. This leads to a cascade of cellular events, culminating in cell death through apoptosis or necrosis.[1][2] The preferential accumulation of MB in tumor cells contributes to the selective destruction of malignant tissues while minimizing damage to surrounding healthy tissues.[2]
Signaling Pathways in Methylene Blue-Mediated PDT
Methylene blue-mediated PDT triggers a complex network of signaling pathways that ultimately lead to apoptotic cell death. Key pathways involved include the mitochondrial-dependent apoptosis pathway and the MAPK signaling cascade.
Mitochondrial-Dependent Apoptosis
PDT with methylene blue can induce apoptosis by directly targeting the mitochondria.[6] The generation of ROS leads to a reduction in the mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.[7][9] Cytoplasmic cytochrome c then activates caspase-3, a key executioner caspase, leading to the cleavage of cellular substrates such as PARP and ultimately, apoptosis.[9] This process is also regulated by the Bcl-2 family of proteins, with MB-PDT promoting the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[9]
Caption: Mitochondrial-dependent apoptosis pathway induced by MB-PDT.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in MB-PDT-induced apoptosis. Studies have shown that MB-PDT can lead to the phosphorylation of p38 MAPK.[9] The activation of the p38 MAPK pathway is known to be involved in cellular stress responses and can promote apoptosis.
Caption: Involvement of the p38 MAPK pathway in MB-PDT.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo applications of methylene blue in photodynamic therapy. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Photodynamic Therapy Protocol
This protocol describes the application of MB-PDT to cancer cell lines in culture.
Caption: General workflow for in vitro MB-PDT experiments.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer, CT-26 colon carcinoma)[8][9]
-
Complete cell culture medium
-
Methylene blue (sterile solution)
-
Phosphate-buffered saline (PBS)
-
Light source (e.g., diode laser, LED array) with a peak emission around 660-665 nm
-
Assay reagents for cell viability (e.g., MTT, WST-1), apoptosis (e.g., Annexin V/PI staining), and ROS detection (e.g., DCFH-DA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the culture medium with a medium containing the desired concentration of methylene blue. Incubation times and concentrations should be optimized for each cell line.
-
Washing: After incubation, remove the MB-containing medium and wash the cells gently with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the cells and irradiate them with the light source. The light dose (fluence) is a critical parameter and should be carefully controlled.
-
Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 24-48 hours) to allow for the development of the phototoxic effects.
-
Analysis: Perform the desired assays to evaluate the treatment efficacy.
In Vivo Photodynamic Therapy Protocol
This protocol provides a general guideline for using MB-PDT in animal tumor models.
Caption: General workflow for in vivo MB-PDT experiments.
Materials:
-
Animal model with established tumors (e.g., nude mice with subcutaneous xenografts)
-
Sterile methylene blue solution for injection
-
Light source with appropriate fiber optics for light delivery to the tumor site
-
Anesthesia for the animal
Procedure:
-
Tumor Induction: Induce tumors in the animal model according to the established protocol.
-
Photosensitizer Administration: Administer methylene blue to the tumor-bearing animals. Administration can be systemic (e.g., intravenous) or local (e.g., intratumoral).
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue and clear from the surrounding healthy tissues.
-
Irradiation: Anesthetize the animal and deliver the light dose to the tumor area using the light source and fiber optics.
-
Monitoring: Monitor the tumor size and the general health of the animals regularly after treatment.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Quantitative Data Summary
The efficacy of methylene blue-mediated PDT can be quantified using various parameters. The following tables summarize representative quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of Methylene Blue PDT
| Cell Line | MB Concentration (µg/mL) | Light Dose (J/cm²) | Outcome | Reference |
| CT-26 | 20 | Not specified (NIR laser) | Significant decrease in cell viability | [8] |
| A549 | 1-10 | 30-60 | Dose-dependent decrease in cell viability | [9] |
| HeLa | Not specified | Not specified | Induction of apoptosis | [7] |
| Oral Squamous Carcinoma | 50-400 µM | Not specified | Increased cytotoxic activity | [11] |
Table 2: In Vivo Efficacy of Methylene Blue PDT
| Tumor Model | MB Concentration | Light Dose (J/cm²) | Outcome | Reference |
| Colorectal tumors (nude mice) | 1% (intratumoral) | 100 | 79% complete tumor destruction | [5] |
| Various preclinical models | 0.04 to 24.12 mg/kg | Not specified | Decrease in tumor size | [12] |
Conclusion
Methylene blue is a versatile and effective photosensitizer for photodynamic therapy with applications in a wide range of diseases, particularly cancer.[][14] Its well-understood mechanism of action, favorable safety profile, and demonstrated efficacy in preclinical and clinical settings make it a valuable tool for researchers and drug development professionals.[6] The continued development of novel formulations and delivery systems for methylene blue holds the promise of further enhancing its therapeutic potential in PDT.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfm :: Precision and Future Medicine [pfmjournal.org]
- 5. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]
- 6. Methylene blue - Wikipedia [en.wikipedia.org]
- 7. biolight.shop [biolight.shop]
- 8. azurepg.com [azurepg.com]
- 9. TR-A194075 - acetyl-methylene-blue | 3763-06-2 [cymitquimica.com]
- 10. Comparison of photodynamic therapy with methylene blue associated with ceftriaxone in gram-negative bacteria; an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methylene blue-mediated photodynamic therapy enhances apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105130926A - Preparation method of methylene blue - Google Patents [patents.google.com]
Application Notes: Detection of Reactive Oxygen Species with Acetylated Methylene Blue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive, short-lived molecules derived from oxygen.[1] They play crucial roles in various physiological processes, including immune responses and signal transduction. However, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and is implicated in numerous diseases like cancer, arthritis, and atherosclerosis.[2] Therefore, the sensitive and selective detection of specific ROS in biological systems is of paramount importance. Acetylated methylene (B1212753) blue (MBAC) is a near-infrared (NIR) fluorescent probe specifically designed for the detection of hypochlorite (B82951) (ClO⁻), a significant ROS generated by neutrophils during the immune response.[2][3]
Principle of the Assay
The detection mechanism relies on a "turn-on" fluorescence response. Acetylated methylene blue is a chemically "caged" and non-fluorescent derivative of methylene blue.[4] In the presence of hypochlorite (ClO⁻), the acetyl group is selectively cleaved from the probe.[2] This cleavage reaction releases the un-acetylated, reduced form of methylene blue (leucomethylene blue), which is rapidly auto-oxidized to the highly fluorescent and colored methylene blue (MB).[4][5] The resulting fluorescence intensity is directly proportional to the concentration of ClO⁻, allowing for quantitative detection.[6]
The key advantages of this probe include:
-
High Selectivity: Demonstrates a strong preference for hypochlorite over other common ROS.[3]
-
Near-Infrared (NIR) Window: The absorption and emission wavelengths of the resulting methylene blue are in the NIR region (~660 nm excitation / ~690 nm emission), which minimizes background interference from biological samples.[2][6]
-
High Signal-to-Noise Ratio: Exhibits a significant increase in fluorescence (up to 200-fold) upon reaction with ClO⁻.[2][7]
-
Biocompatibility: The probe and its reaction products show low toxicity, making it suitable for live-cell imaging.[6][7]
Data Presentation
Quantitative data for the acetylated methylene blue probe (MBAC) for the detection of hypochlorite (ClO⁻) are summarized below.
Table 1: Spectroscopic Properties and Performance of Acetylated Methylene Blue Probe
| Analyte | Excitation λ (nm) | Emission λ (nm) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|
| Hypochlorite (ClO⁻) | 660 | 690 | 0 - 60 | 0.1 |[2][3][6] |
Table 2: Typical Reagent Concentrations for ROS Detection Protocols
| Component | Application | Typical Working Concentration | Reference |
|---|---|---|---|
| Acetylated Methylene Blue (MBAC) | In Vitro (Cell-Free) Assay | 10 µM | [6] |
| Acetylated Methylene Blue (MBAC) | Live Cell Imaging | 1 - 10 µM | [8] |
| Hypochlorite (ClO⁻) | In Vitro Calibration | 0 - 60 µM | [2] |
| Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ) | Cellular ROS Induction | 100 ng/mL (LPS), 20 ng/mL (IFN-γ) |[9] |
Visualization of Mechanism and Workflow
Caption: Reaction mechanism for ROS detection.
Caption: Workflow for cell-based ROS detection.
Experimental Protocols
Protocol 1: In Vitro (Cell-Free) Detection of Hypochlorite (ClO⁻)
This protocol describes the detection of ClO⁻ in a buffered solution using a fluorescence plate reader.
A. Materials and Reagents:
-
Acetylated Methylene Blue (MBAC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium hypochlorite (NaOCl) solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
B. Procedure:
-
Prepare a 1 mM stock solution of MBAC by dissolving the required amount in high-quality DMSO. Store protected from light at -20°C.
-
Prepare a working solution of MBAC (10 µM) by diluting the stock solution in PBS (pH 7.4).
-
Prepare NaOCl standards in PBS ranging from 0 to 100 µM.
-
Set up the reaction: In a 96-well plate, add 50 µL of the NaOCl standard solutions to respective wells. Add 50 µL of the 10 µM MBAC working solution to each well. The final concentration of MBAC will be 5 µM and the final concentrations of NaOCl will range from 0 to 50 µM.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure fluorescence using a microplate reader with excitation set to ~660 nm and emission set to ~690 nm.[6]
-
Data Analysis: Subtract the fluorescence of the blank (0 µM NaOCl) from all measurements. Plot the fluorescence intensity against the NaOCl concentration to generate a standard curve.
Protocol 2: Intracellular Detection of Hypochlorite in Live Cells
This protocol provides a method for visualizing endogenous or induced ClO⁻ in cultured cells using fluorescence microscopy.
A. Materials and Reagents:
-
Adherent cells (e.g., J774 macrophages, HeLa)[10]
-
Complete cell culture medium
-
Acetylated Methylene Blue (MBAC) probe
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
ROS inducer (optional, e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for macrophages)[9]
-
Fluorescence microscope with appropriate filters (e.g., Cy5 or similar NIR filter set)
B. Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).
-
(Optional) ROS Induction: To induce endogenous ROS production, treat the cells with an appropriate stimulus. For example, to stimulate J774 macrophages, incubate them with 100 ng/mL LPS and 20 ng/mL IFN-γ for 12-24 hours.[9]
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing 1-10 µM of the MBAC probe to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Acquire images in the red channel (Excitation: ~660 nm, Emission: ~690 nm).[9] A brightfield or DIC image can be captured for morphological reference.
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell or across a region of interest. Compare the fluorescence intensity between control and treated groups.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the MBAC probe or extend the incubation time.
-
Ensure the ROS induction step is effective.
-
Check that the microscope filters are appropriate for the NIR wavelengths of methylene blue.
-
-
High Background:
-
Ensure the probe is fully dissolved in DMSO before preparing the working solution.
-
Thoroughly wash cells after probe incubation to remove extracellular probe.
-
Check for probe auto-oxidation by running a cell-free control; prepare fresh probe solution if necessary.
-
-
Cell Toxicity:
-
Reduce the probe concentration or incubation time.
-
Ensure the DMSO concentration in the final culture medium is low (<0.5%).
-
References
- 1. d-nb.info [d-nb.info]
- 2. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01037D [pubs.rsc.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nonlinear dynamics of intracellular methylene blue during light activation of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Preparation and Use of Methylene Blue Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylene (B1212753) Blue (MB), a heterocyclic aromatic compound, is a widely utilized cationic dye in biological and chemical applications. Its utility in cell culture stems from its redox properties; it exists in an oxidized blue form and a reduced colorless form, known as leucomethylene blue.[1] This characteristic makes it an excellent indicator for cell viability, as viable, metabolically active cells can reduce MB to its colorless form, while dead cells cannot and remain blue.[2][3] Methylene Blue is also a common stain for negatively charged cellular components like the nucleus due to its positive charge.[4] This document provides detailed protocols for the preparation of Methylene Blue stock solutions and their application in common cell culture techniques.
A note on nomenclature: The term "acetyl methylene blue" is not standard in chemical or biological literature. This document pertains to Methylene Blue, which can be involved in cellular processes related to acetylcholine (B1216132) by inhibiting acetylcholinesterase, but the compound itself is not typically acetylated for use as a stain or viability indicator.[5]
Data Summary
Quantitative data for the preparation and use of Methylene Blue are summarized below for easy reference.
Table 1: Stock and Working Solution Concentrations
| Solution Type | Concentration (% w/v) | Concentration (mg/mL) | Typical Use |
| Stock Solution | 1% | 10 mg/mL | General purpose stock, dilution required |
| Stock Solution | 0.5% | 5 mg/mL | General purpose stock, staining[6][7] |
| Stock Solution | 0.1% | 1 mg/mL | Yeast viability assays[8] |
| Working Solution | 0.01% - 0.05% | 0.1 - 0.5 mg/mL | Cell viability and toxicity studies[9] |
| Working Solution | 0.5% - 1% | 5 - 10 mg/mL | Staining of fixed cells[6] |
Table 2: Solubility and Stability of Methylene Blue
| Solvent | Solubility | Storage Condition (Powder) | Stability (Powder) | Stability (Aqueous Solution) |
| Water | ~43.6 mg/mL[10] | Room Temperature or -20°C[11] | ≥ 4 years[11] | Recommended to be made fresh; do not store for more than one day for some applications.[11] |
| Ethanol | ~3.3 mg/mL[11] | Room Temperature or -20°C | ≥ 4 years | Stable, but consider solvent effects on cells. |
| DMSO | ~2 mg/mL[11] | Room Temperature or -20°C | ≥ 4 years | Stable, but consider solvent effects on cells. |
| PBS (pH 7.2) | ~0.14 mg/mL[11] | Room Temperature or -20°C | ≥ 4 years | Recommended to be made fresh.[11] |
Experimental Protocols
Protocol: Preparation of 1% (w/v) Methylene Blue Stock Solution
This protocol describes the preparation of a general-purpose stock solution.
Materials:
-
Methylene Blue powder (hydrate, FW: 319.9 g/mol )
-
Distilled or deionized water
-
50 mL conical tube or volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
Procedure:
-
Weigh 0.5 g of Methylene Blue powder using an analytical balance.
-
Transfer the powder to a 50 mL conical tube or volumetric flask.
-
Add approximately 40 mL of distilled water.
-
Vortex or stir the solution until the powder is completely dissolved. The solution will be a deep blue color.
-
Adjust the final volume to 50 mL with distilled water.
-
Store the solution in a tightly capped container, protected from light, at room temperature.
Protocol: Methylene Blue Cell Viability Assay
This protocol provides a method to differentiate between viable and non-viable cells in a suspension, such as yeast or cultured mammalian cells.
Materials:
-
Cell suspension
-
0.1% (w/v) Methylene Blue working solution (prepare by diluting the 1% stock solution 1:10 with distilled water or PBS)
-
Microscope slides and coverslips
-
Hemocytometer or cell counting chamber
-
Microscope
Procedure:
-
In a microcentrifuge tube, mix equal parts of your cell suspension and the 0.1% Methylene Blue working solution (e.g., 50 µL of cell suspension + 50 µL of MB solution).[8]
-
Gently mix and incubate at room temperature for 1-5 minutes.[12] Avoid incubation times longer than 10 minutes, as this may lead to false results.[9]
-
Load 10-20 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of stained (blue) and unstained (colorless) cells.
-
Calculate the percentage of viable cells using the following formula:
% Viability = (Number of Unstained Cells / Total Number of Cells) x 100
Protocol: Staining of Fixed Cells
This protocol is for general staining of cellular structures in fixed cells on a slide.
Materials:
-
Cells cultured on a microscope slide or coverslip
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or other fixative
-
0.5% (w/v) Methylene Blue working solution
-
Distilled water
Procedure:
-
Gently wash the cells twice with PBS to remove culture media.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Flood the slide with the 0.5% Methylene Blue working solution and incubate for 2-5 minutes.[7]
-
Gently wash the slide with slow-running distilled water to remove excess stain.[7]
-
Allow the slide to air dry completely.
-
Mount with a coverslip and observe under a microscope. Nuclei and RNA-rich cytoplasm should appear blue.[4]
Visualized Workflows and Mechanisms
Methylene Blue Viability Assay Workflow
The following diagram illustrates the key steps in performing a cell viability assay using Methylene Blue.
Caption: Workflow for determining cell viability.
Mechanism of Methylene Blue as a Redox Indicator
This diagram shows the mechanism of action of Methylene Blue in viable cells. The dye acts as an alternative electron acceptor.
Caption: Redox cycling of Methylene Blue in cells.
References
- 1. What is the mechanism of Methylene blue? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Methylene Blue staining [protocols.io]
- 5. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylene blue, staining cheek cells | UK Science Technician Community [community.preproom.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methylene blue to determine the yeast viability | Geneq [geneq.com]
- 9. researchgate.net [researchgate.net]
- 10. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. enartis.com [enartis.com]
Application Notes and Protocols for In Vitro Antioxidant Screening Using Acetyl Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents, the screening of compounds for antioxidant activity is a critical step in drug discovery and development. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The Methylene (B1212753) Blue Reduction Assay (MBRA) offers a simple, cost-effective, and reliable method for evaluating the in vitro antioxidant capacity of various substances.[1] This document provides detailed application notes and protocols for utilizing acetyl methylene blue in antioxidant screening assays.
The principle of the assay is based on the ability of antioxidant compounds to reduce the blue-colored methylene blue dye to its colorless form, leucomethylene blue.[2] The extent of color change, measured spectrophotometrically, is proportional to the antioxidant activity of the test substance.
Methylene Blue Reduction Assay (MBRA)
The MBRA is a versatile assay suitable for screening a wide range of compounds, including flavonoids, phenolic acids, and other natural and synthetic antioxidants.[1]
Principle of the Assay
The core of the MBRA lies in a redox reaction. Methylene blue, in its oxidized state, is a blue-colored cationic dye. In the presence of an antioxidant (reducing agent), it accepts electrons and is converted to its reduced, colorless form, leucomethylene blue. The decrease in absorbance of the reaction mixture at the characteristic wavelength of methylene blue is directly correlated with the reducing power of the antioxidant.
Experimental Protocols
Reagent Preparation
-
Methylene Blue (MB) Stock Solution (0.1% w/v): Dissolve 100 mg of methylene blue in 100 mL of distilled water.
-
Working Methylene Blue Solution (100 nmoles/mL): Prepare fresh by diluting the stock solution in distilled water.[1][3]
-
Dilute Hydrochloric Acid (HCl): Prepare a 10% (v/v) solution of concentrated HCl in distilled water.[1]
-
Antioxidant Standard/Test Sample Solutions: Prepare stock solutions of standard antioxidants (e.g., ascorbic acid, quercetin) and test compounds in appropriate solvents. Further dilutions should be made to achieve a range of concentrations for IC50 determination.
Assay Procedure
The following protocol is adapted from the Methylene Blue Reduction Assay (MBRA) described by Mir, S. A.[1]
Step-by-Step Protocol:
-
In a set of test tubes, pipette 40 nmoles of the working Methylene Blue solution.
-
Add varying concentrations of the test compounds or standard antioxidants to the test tubes.
-
Adjust the final volume in each tube to 4.5 mL with distilled water.
-
To each tube, add 0.5 mL of dilute HCl and mix well.
-
Incubate the reaction mixtures at room temperature for 30 minutes.[1]
-
Measure the absorbance of each solution at 650 nm using a spectrophotometer.[1]
-
A control tube containing all reagents except the antioxidant should be prepared.
Data Analysis
The antioxidant activity is expressed as the percentage inhibition of methylene blue reduction, calculated using the following formula:
Percentage Inhibition (%) = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control reaction.
-
Asample is the absorbance of the reaction with the antioxidant sample.
The IC50 value , which is the concentration of the antioxidant required to inhibit 50% of the methylene blue reduction, can be determined by plotting the percentage inhibition against the concentration of the antioxidant.
Data Presentation
The following tables summarize the quantitative data on the antioxidant activity of various compounds determined by the Methylene Blue Reduction Assay.
Table 1: Antioxidant Activity of Standard Compounds
| Antioxidant | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | 5.8 ± 0.2 | [1] |
| Quercetin | 3.2 ± 0.1 | [1] |
| Gallic Acid | 7.5 ± 0.3 | [1] |
Table 2: Antioxidant Activity of Flavonoids
| Flavonoid | Methylene Blue Reduction (nmoles/µmole) | Reference |
| Quercetin | 41.6 | [4] |
| Rutin | 10.4 | [4] |
| Morin | 5.4 | [4] |
| Diosmin | 8.4 | [1] |
Table 3: Antioxidant Activity of Phenolic Compounds
| Phenolic Compound | Methylene Blue Reduction (nmoles/µmole) | Reference |
| Pyrogallol | 0.7 | [4] |
| Resorcinol | No reduction detected | [4] |
| Guaiacol | No reduction detected | [4] |
Signaling Pathway and Mechanism of Action
While the MBRA is a chemical assay, the underlying principle of electron transfer is fundamental to cellular bioenergetics. Methylene blue is known to interact with the mitochondrial electron transport chain (ETC). It can accept electrons from NADH and succinate, bypassing complexes I and II, and then donate these electrons to cytochrome c. This ability to shuttle electrons highlights its redox-cycling nature, which is the basis for its use in this antioxidant assay. In the context of the MBRA, the antioxidant compound directly donates electrons to methylene blue, reducing it to leucomethylene blue.
Conclusion
The Methylene Blue Reduction Assay is a robust and straightforward method for screening the antioxidant potential of a wide array of compounds. Its simplicity, coupled with its reliability, makes it an invaluable tool in the early stages of drug discovery and for the quality control of natural products. The detailed protocols and data presented in these application notes are intended to facilitate the implementation of this assay in research and industrial settings.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylene Blue for Nucleic Acid Staining in Fixed Tissues
Introduction
Methylene (B1212753) blue is a cationic thiazine (B8601807) dye widely utilized in histology and microbiology for its ability to stain acidic cellular components, particularly nucleic acids.[1][2][3] Its positive charge facilitates binding to the negatively charged phosphate (B84403) backbone of DNA and RNA, resulting in a characteristic blue coloration of the nucleus and cytoplasm.[4][5] This property makes it a valuable tool for visualizing cellular morphology and assessing nucleic acid distribution in fixed tissue preparations. While the initial query specified "acetyl methylene blue," literature primarily details the use of methylene blue for this application. This document provides a comprehensive guide to the use of methylene blue for staining nucleic acids in fixed tissues for research, diagnostics, and drug development.
Principle of Staining
Methylene blue is a basic dye that forms electrostatic interactions with acidic tissue components.[2] The primary mechanism of nucleic acid staining involves the binding of the positively charged methylene blue cations to the anionic phosphate groups of DNA and RNA.[4] This interaction results in the selective staining of the cell nucleus (rich in DNA) and ribosomes in the cytoplasm (rich in RNA), rendering them visible under a light microscope.[1][5]
Applications
Methylene blue staining of nucleic acids in fixed tissues has several applications in research and drug development:
-
General Histological Staining: It is used to visualize cell nuclei and provide contrast to other cellular structures, aiding in the overall assessment of tissue morphology.[1][2]
-
Identification of Microorganisms: Biologists frequently use methylene blue to identify bacteria and other microorganisms within tissue samples.[4]
-
Assessment of Cell Viability: In some contexts, the ability of live cells to reduce methylene blue to its colorless leuco form can be used to differentiate between viable and non-viable cells.[4]
-
Counter-staining: Methylene blue is often used as a counter-stain in conjunction with other dyes, such as Eosin, to provide additional contrast and highlight different tissue components.
Data Summary
| Property | Description | Reference |
| Chemical Formula | C₁₆H₁₈ClN₃S | [6] |
| Molar Mass | 319.85 g·mol⁻¹ | [7] |
| Appearance | Dark green powder | [7] |
| Solubility | Soluble in water and ethanol (B145695) | [6] |
| Staining Target | Nucleic acids (DNA and RNA) and other acidic cell components | [1][4] |
| Binding Mechanism | Electrostatic interaction with phosphate groups | [4][8] |
| Color of Stained Nuclei | Blue | [2][4] |
Experimental Protocols
Protocol 1: General Staining of Nucleic Acids in Paraffin-Embedded Tissues
This protocol outlines the basic procedure for staining nucleic acids in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Methylene blue solution (1% aqueous)
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Staining:
-
Flood the slides with 1% methylene blue solution and incubate for 1-3 minutes.[5]
-
-
Washing:
-
Rinse the slides gently under tap water to remove excess stain.[5]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) for 2 minutes each.
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Apply a drop of mounting medium to the tissue section and place a coverslip.
-
-
Observation:
-
Examine the stained sections under a light microscope. Nuclei should appear blue.
-
Protocol 2: Staining of Nucleic Acids on Hybridization Membranes
Methylene blue can also be used to stain DNA and RNA immobilized on hybridization membranes.[9]
Materials:
-
Hybridization membrane with immobilized nucleic acids
-
Methylene Blue Stain solution
-
Distilled water
-
Ethanol (75-100%) or SDS (0.1-1.0%) for destaining (optional)
Procedure:
-
Staining:
-
Immerse the membrane in the Methylene Blue Stain solution for 5-10 minutes at room temperature.[9]
-
-
Washing:
-
Pour off the staining solution (it can be reused) and wash the membrane three times with water, with gentle shaking for 5-10 seconds each time.[9]
-
-
Visualization:
-
Nucleic acid bands will appear blue against a white or light blue background. The stain can detect >20 ng of RNA or DNA per band.[9]
-
-
Destaining (Optional, for subsequent hybridization):
Diagrams
Caption: Experimental workflow for staining nucleic acids in fixed tissues.
Caption: Interaction of methylene blue with nucleic acids.
References
- 1. mitolab.com [mitolab.com]
- 2. google.com [google.com]
- 3. Methyl blue and methylene blue - IHC WORLD [ihcworld.com]
- 4. macsenlab.com [macsenlab.com]
- 5. Methylene Blue staining [protocols.io]
- 6. nbinno.com [nbinno.com]
- 7. Methylene blue - Wikipedia [en.wikipedia.org]
- 8. biocompare.com [biocompare.com]
- 9. mrcgene.com [mrcgene.com]
Application Notes and Protocols for Employing Acetyl Methylene Blue in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Methylene Blue (AMB) is a derivative of the well-known phenothiazine (B1677639) dye, Methylene Blue (MB). While MB has been extensively studied for its redox-cycling properties and its effects on mitochondrial function, AMB presents unique characteristics that can be leveraged in high-throughput screening (HTS) for drug discovery. Its altered chemical structure can influence its cell permeability, redox potential, and interaction with cellular components, making it a potentially valuable tool for specific assay designs.
These application notes provide a framework for utilizing AMB in HTS campaigns, particularly for the identification of modulators of mitochondrial function and cellular redox status. The protocols outlined below are designed for a 96-well or 384-well plate format, suitable for automated screening of large compound libraries.
Principle of Action
Methylene Blue is known to act as an electron shuttle in the mitochondrial electron transport chain (ETC).[1][2][3] It can accept electrons from NADH and transfer them to cytochrome c, thereby bypassing complexes I and III. This action can increase cellular oxygen consumption and, under certain conditions, rescue mitochondrial dysfunction. It is hypothesized that this compound retains this core redox-cycling capability, though its efficiency and specific interactions may be modulated by the acetyl group. N-acetylation of Methylene Blue has been shown to disable its redox center, indicating that the position of the acetyl group is critical to its function.[4]
The assays described here are based on the principle of measuring changes in cellular metabolic activity and redox state in response to test compounds, using AMB as a probe or modulator.
Applications in High-Throughput Screening
-
Screening for Modulators of Mitochondrial Respiration: AMB can be used to identify compounds that enhance or inhibit mitochondrial function. In cells with compromised ETC, AMB may restore a basal level of respiration, allowing for the screening of compounds that further modulate this activity.
-
Identifying Compounds that Induce or Mitigate Oxidative Stress: The redox-cycling nature of AMB can be exploited to create a sensitized screen for compounds that alter the cellular redox environment.
-
Cytotoxicity and Cell Viability Assays: Similar to Methylene Blue, AMB can be used as a viability stain, where metabolically active cells reduce the dye, leading to a measurable change in color or fluorescence.[5][6]
Experimental Protocols
Protocol 1: HTS Assay for Modulators of Mitochondrial Function
This protocol is designed to identify compounds that modulate mitochondrial respiration in metabolically challenged cells.
1. Materials and Reagents:
-
Cells (e.g., HepG2, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black, clear-bottom 96-well or 384-well plates
-
Mitochondrial complex inhibitor (e.g., Rotenone for Complex I)
-
This compound (AMB)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Compound library
2. Assay Workflow:
Caption: Workflow for the HTS assay to identify mitochondrial modulators.
3. Detailed Procedure:
-
Cell Seeding (Day 1):
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into black, clear-bottom microplates at a pre-optimized density (e.g., 10,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment (Day 2):
-
Prepare a working solution of the mitochondrial inhibitor (e.g., 1 µM Rotenone) in culture medium.
-
Remove the old medium from the cell plates and add the inhibitor-containing medium.
-
Incubate for a pre-determined time (e.g., 1-4 hours) to induce mitochondrial stress.
-
Prepare serial dilutions of the compound library in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of this compound in culture medium (the optimal concentration should be determined empirically, starting in the low micromolar range).
-
Add the test compounds and AMB to the wells. Include appropriate controls (vehicle control, positive control with a known mitochondrial enhancer).
-
Incubate for a defined period (e.g., 24 hours).
-
-
Readout (Day 2):
-
Add a resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission for resorufin).
-
4. Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound relative to the controls.
-
Determine hit compounds based on a predefined threshold (e.g., >50% activation or inhibition).
-
Perform dose-response curves for hit compounds to determine their IC50 or EC50 values.
5. Expected Results and Data Presentation:
The results can be summarized in a table format to facilitate comparison.
| Parameter | Description | Expected Value |
| Z'-factor | A measure of assay quality and suitability for HTS. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | > 3 |
| Hit Rate | The percentage of compounds identified as active. | Typically 0.5 - 2% |
Protocol 2: HTS Cytotoxicity Assay
This protocol utilizes AMB as a viability indicator to screen for cytotoxic compounds.
1. Materials and Reagents:
-
Cells (e.g., HeLa, A549)
-
Cell culture medium
-
FBS, Penicillin-Streptomycin
-
Clear 96-well plates
-
This compound solution (e.g., in PBS)
-
Glutaraldehyde solution
-
Elution buffer (e.g., 1% SDS in PBS)
-
Compound library
2. Assay Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylene Blue for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing methylene (B1212753) blue concentration in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the methylene blue cell viability assay?
The methylene blue assay is a colorimetric method used to determine the number of viable cells in a population. The principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that can reduce the blue-colored methylene blue dye to its colorless form, leucomethylene blue.[1][2] Dead cells lack this metabolic activity and therefore remain stained blue.[1][2] The amount of dye taken up or reduced can be quantified to estimate the proportion of viable cells.
Q2: Is "Acetyl Methylene Blue" the correct reagent for this assay?
While the term "this compound" is sometimes used, the standard and widely documented reagent for this type of cell viability assay is "Methylene Blue" (also known as methylthioninium chloride).[1][3] The protocols and principles described here refer to the standard Methylene Blue reagent.
Q3: What is the optimal wavelength to measure the absorbance of methylene blue?
The maximum absorbance peak for methylene blue is approximately 665 nm.[4] However, measurements are also commonly taken around 570 nm, particularly after dye solubilization, which shows a linear relationship with cell number.[5]
Q4: Can this assay be used for both adherent and suspension cells?
Yes, the methylene blue assay is versatile. For adherent cells, the stain can be applied directly to the culture plate.[5] For suspension cells, cells are typically pelleted by centrifugation before the staining and washing steps.
Q5: How does the methylene blue assay compare to other viability assays like MTT or Trypan Blue?
-
vs. MTT: Both are colorimetric assays that measure metabolic activity.[5] The MTT assay involves the reduction of a tetrazolium salt to a purple formazan (B1609692) product, which must be solubilized.[6] The methylene blue assay can be simpler as it sometimes involves just washing and direct staining, although a solubilization step is also common for plate-reader-based quantification.[7]
-
vs. Trypan Blue: Trypan blue is a dye exclusion method where non-viable cells with compromised membranes take up the blue dye.[8] This is a direct measure of membrane integrity, not metabolic activity. Methylene blue, conversely, assesses metabolic function.[1]
Experimental Protocols and Data
General Protocol for Adherent Cells (96-Well Plate)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[5]
-
Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Fixation & Staining:
-
Gently aspirate the culture medium.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Add a fixative solution (e.g., 4% paraformaldehyde or 10% formalin) for approximately 20 minutes.
-
Aspirate the fixative and wash again with PBS.
-
Add 100 µL of methylene blue staining solution (e.g., 0.5% w/v in water or buffer) to each well and incubate for 30 minutes at room temperature.[9]
-
-
Washing: Remove the staining solution and wash the plate multiple times with water or PBS to remove excess dye until the background is clear.
-
Dye Elution:
-
Add 100 µL of an elution solution (e.g., 0.1 M HCl in ethanol, or 1% acetic acid in 50% ethanol) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to completely solubilize the dye.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 nm and 665 nm using a microplate reader.[4][5]
Summary of Key Quantitative Parameters
| Parameter | Recommended Range/Value | Cell Type/Condition | Citation |
| Staining Concentration | 0.05% - 0.5% (w/v) | Yeast, Mammalian Cells | [9][10] |
| Working Concentration (Pharmacological) | 1 - 10 µM | Endothelial Cells (in vitro) | [3] |
| Absorbance Wavelength | 570 nm or 665 nm | General | [4][5] |
| Incubation Time (Staining) | 1 - 30 minutes | General / Yeast | [10][11] |
| Seeding Density (96-well) | 2 x 10³ - 4 x 10⁴ cells/well | Equine Satellite, MDA-MB-231 | [5][7] |
Visual Guides
References
- 1. Methylene blue - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and simple spectroscopic method for the determination of yeast cell viability using methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chinchillalife.com [chinchillalife.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
how to reduce background fluorescence in acetyl methylene blue imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in acetyl methylene (B1212753) blue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in acetyl methylene blue imaging?
High background fluorescence can obscure the specific signal from your target, making data interpretation difficult. The main causes include:
-
Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components or the extracellular matrix.[1][2][3]
-
Autofluorescence: Biological specimens can naturally fluoresce, a phenomenon known as autofluorescence. This is particularly common in tissues containing molecules like collagen, elastin, and lipofuscin.[2][4][5] Aldehyde-based fixatives can also contribute to autofluorescence.[4][6]
-
Insufficient Washing: Inadequate washing steps may fail to remove all unbound this compound, leading to a diffuse background signal.[1][4][7]
-
Suboptimal Blocking: For applications involving antibodies with this compound conjugates, insufficient blocking of non-specific binding sites can cause the antibody to bind to unintended targets.[1][3][4]
-
Contaminated Reagents: Buffers and solutions contaminated with fluorescent impurities or microbes can contribute to background noise.[5]
Q2: How can I determine the source of the high background in my images?
A systematic approach with proper controls is crucial.[5]
-
Unstained Control: Image an unstained sample (tissue or cells that have not been exposed to this compound) using the same imaging parameters as your experimental samples. This will reveal the level of endogenous autofluorescence.[2][5][8]
-
"Probe Only" Control: If you are using an antibody conjugate, a "secondary antibody only" control (omitting the primary antibody) can help determine if the secondary antibody is binding non-specifically.[1][9]
If the unstained sample shows high fluorescence, autofluorescence is a likely culprit. If the unstained sample is dark but your stained sample has high background, the issue is more likely related to the this compound probe itself (concentration, non-specific binding) or inadequate washing.
Q3: Can the concentration of this compound affect background fluorescence?
Yes, the concentration is critical. Methylene blue and its derivatives can exhibit concentration-dependent fluorescence quenching, where at very high concentrations, the fluorescence intensity can actually decrease and non-specific binding increases.[10][11] It is essential to titrate the this compound concentration to find the optimal balance between signal intensity and background noise.
Troubleshooting Guides
Guide 1: Optimizing Staining Protocol
This guide provides a systematic approach to optimizing your this compound staining protocol to minimize background.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Perform a concentration titration to determine the optimal signal-to-noise ratio.[2][12] | High concentrations can lead to non-specific binding and fluorescence quenching.[1][10][11] |
| Incubation Time & Temperature | Optimize incubation time and temperature. Shorter times and lower temperatures can reduce non-specific binding. | Prolonged incubation can increase the chances of off-target binding.[1] |
| Washing Steps | Increase the number and duration of wash steps after probe incubation.[1][4][5] Use a mild detergent like Tween-20 in the wash buffer.[9] | Thorough washing is essential to remove unbound probe molecules that contribute to background.[7] |
| Blocking (for antibody conjugates) | Use a blocking solution, such as normal serum from the species the secondary antibody was raised in, for 30-60 minutes.[3][5][8] | This blocks non-specific binding sites, reducing off-target antibody binding.[3] |
Detailed Protocol: Titration of this compound
-
Prepare a series of dilutions of the this compound staining solution (e.g., 0.1x, 0.5x, 1x, 2x, 5x of the initially used concentration).
-
Stain separate, but identical, samples with each dilution, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Image each sample using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Compare the images to identify the concentration that provides the best signal intensity for your target with the lowest background fluorescence.
Guide 2: Addressing Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant source of background noise.[2][4][5]
Strategies to Reduce Autofluorescence
Caption: Methods to mitigate autofluorescence.
| Method | Description | Considerations |
| Photobleaching | Intentionally exposing the sample to light to destroy the fluorescent properties of the autofluorescent molecules before staining.[6][13] | This can be time-consuming, but is often effective and less harsh than chemical methods.[6] It's important to ensure the photobleaching process does not damage the target epitope if antibodies are used. |
| Chemical Quenching | Treating the sample with a chemical agent that reduces autofluorescence. Common agents include Sudan Black B and sodium borohydride.[4][5] | These reagents can sometimes reduce the specific signal as well, so optimization is necessary.[6] |
| Spectral Imaging and Unmixing | Using a spectral detector to capture the entire emission spectrum and then computationally separating the specific this compound signal from the autofluorescence spectrum. | Requires specialized imaging hardware and software. |
| Choice of Fixative | Aldehyde-based fixatives like formalin can increase autofluorescence.[4][6] Consider alternative fixation methods if possible. | The choice of fixative must be compatible with preserving the integrity of the target molecule. |
Detailed Protocol: Photobleaching to Reduce Autofluorescence
This protocol is adapted from methods used for immunofluorescence and can be applied before this compound staining.[6]
-
Prepare the Sample: Mount the fixed and permeabilized tissue section or cells on a slide.
-
Expose to Light: Place the slide on the microscope stage and expose it to a broad-spectrum light source (e.g., a mercury arc lamp or a white phosphor LED array) for a period ranging from several minutes to a few hours.[6][13] The optimal time will need to be determined empirically.
-
Monitor Bleaching: Periodically check the autofluorescence level by viewing the sample through the eyepieces or with a camera until the background fluorescence is significantly reduced.
-
Proceed with Staining: Once the autofluorescence is quenched, proceed with your standard this compound staining protocol.
By systematically addressing these common issues, researchers can significantly improve the quality of their this compound imaging data, leading to more accurate and reliable results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. biotium.com [biotium.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
preventing acetyl methylene blue precipitation in buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of acetyl methylene (B1212753) blue in buffer solutions.
Disclaimer: Specific experimental data on acetyl methylene blue is limited. The information provided below is largely based on the properties of the closely related compound, methylene blue. Researchers should use this guidance as a starting point and optimize conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to methylene blue?
Q2: What are the primary causes of this compound precipitation in buffer solutions?
Precipitation of this compound in buffer solutions can be attributed to several factors, often related to the compound's tendency to self-aggregate in aqueous environments.[3][4] Key contributors to precipitation include:
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Concentration: Higher concentrations of this compound increase the likelihood of aggregation and precipitation.
-
pH: The pH of the buffer solution can affect the charge and stability of the molecule, influencing its solubility.
-
Buffer Composition: Certain ions in the buffer, such as high concentrations of chloride, can reduce the solubility of methylene blue and may have a similar effect on its acetylated form.[5]
-
Temperature: Temperature can influence solubility. While warming a solution can sometimes help dissolve a compound, temperature fluctuations during storage can also promote precipitation.
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Presence of Contaminants: Impurities in the this compound powder or the buffer solution can act as nucleation sites for precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a concentrated stock solution, it is advisable to use an organic solvent in which the compound is more soluble. Methylene blue is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] A stock solution in one of these solvents can then be diluted into the desired aqueous buffer for the final working solution.
Q4: How should I store my this compound solutions to prevent precipitation?
Proper storage is crucial for maintaining the stability of your this compound solution. It is generally recommended to:
-
Store stock solutions at -20°C for long-term stability.[1]
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Aqueous solutions are less stable and it is often recommended to prepare them fresh.[1] If storage is necessary, keep them at a constant, cool temperature and protect them from light.
-
Avoid repeated freeze-thaw cycles, as this can promote precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The concentration of this compound in the final working solution is above its solubility limit in that specific buffer. The organic solvent from the stock is causing the compound to crash out upon contact with the aqueous buffer. | - Decrease the final concentration of this compound. - When diluting, add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. - Consider using a co-solvent in your buffer system if experimentally permissible. |
| Cloudiness or visible particles appear in the solution over time. | Aggregation and precipitation are occurring during storage. The solution may be degrading. | - Prepare fresh working solutions daily.[1] - Store the solution protected from light and at a consistent, cool temperature. - Filter the solution through a 0.22 µm filter after preparation to remove any initial micro-precipitates. |
| Inconsistent results in my assay. | Precipitation of the active compound is leading to a lower effective concentration. | - Visually inspect your solution for any signs of precipitation before each use. - If precipitation is suspected, centrifuge the tube and carefully pipette the supernatant for your experiment, noting that the concentration may be lower than intended. It is best to prepare a fresh solution. |
| Color of the solution fades over time. | Methylene blue and its derivatives can be susceptible to reduction, leading to a colorless form.[6][7] This may also be due to degradation in the presence of light. | - Protect solutions from light by storing them in amber vials or wrapping them in foil. - Prepare solutions in deoxygenated buffers if your experiment is sensitive to the redox state of the compound. |
Data Presentation
Table 1: Solubility of Methylene Blue in Various Solvents
| Solvent | Solubility |
| Water (at 25°C) | ~43.6 g/L[2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~0.14 mg/mL[1] |
| Ethanol | ~3.3 mg/mL[1] |
| DMSO | ~2 mg/mL[1] |
| Dimethylformamide (DMF) | ~2 mg/mL[1] |
Note: This data is for methylene blue and should be used as an estimate for this compound.
Experimental Protocols
Protocol for Preparation of a Stable this compound Working Solution
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Prepare a Concentrated Stock Solution:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve a high concentration stock solution (e.g., 10-20 mM).
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Vortex or sonicate briefly until the powder is completely dissolved. This stock solution should be stored at -20°C.
-
-
Prepare the Working Solution:
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On the day of the experiment, thaw the stock solution at room temperature.
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Vortex the stock solution gently to ensure it is homogeneous.
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While vortexing your desired aqueous buffer (e.g., PBS), add the required volume of the stock solution dropwise to achieve your final working concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the experiment.
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Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, try preparing a more dilute working solution.
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For best results, use the working solution immediately after preparation.
-
Visualizations
Caption: Factors leading to this compound precipitation and preventative measures.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Self-aggregation of Methylene Blue in aqueous medium and aqueous solutions of Bu4NBr and urea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. phebra.com [phebra.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Acetyl Methylene Blue Mitochondrial Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of acetyl methylene (B1212753) blue for vital mitochondrial staining. As specific data on acetyl methylene blue is limited, this guide draws upon established principles from similar supravital mitochondrial stains, such as New Methylene Blue and Janus Green B, which also rely on mitochondrial respiratory chain activity for selective staining.
Frequently Asked Questions (FAQs)
Q1: How does this compound selectively stain mitochondria?
Similar to other vital dyes like Janus Green B, it is believed that this compound is actively taken up by living cells. Within the mitochondria, the electron transport chain, specifically the activity of cytochrome c oxidase, maintains the dye in its oxidized, colored state. In the cytoplasm, the dye is likely reduced to a colorless form, leading to the selective visualization of mitochondria.[1][2]
Q2: What are the key advantages of using a vital stain like this compound?
Vital staining allows for the observation of mitochondria in living cells, providing insights into their real-time physiological state. This is particularly useful for assessing mitochondrial function and integrity in response to various stimuli or experimental conditions.
Q3: Can I use this compound on fixed cells?
It is generally not recommended to use vital dyes like this compound on fixed cells. The staining mechanism depends on the enzymatic activity of the mitochondrial respiratory chain, which is compromised or destroyed by fixation.[3] If you need to visualize mitochondria in fixed cells, immunofluorescence using antibodies against mitochondrial proteins (e.g., TOM20, COX IV) is a more reliable method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No mitochondrial staining or very weak signal | 1. Cells are not viable: The staining depends on active mitochondrial metabolism. | - Ensure cells are healthy and viable before staining. - Use a viability dye (e.g., Trypan Blue) to assess cell health. |
| 2. Incorrect dye concentration: The concentration of the staining solution may be too low. | - Optimize the dye concentration. Perform a titration to find the optimal concentration for your cell type. | |
| 3. Insufficient incubation time: The dye may not have had enough time to accumulate in the mitochondria. | - Increase the incubation time. A typical range is 5-30 minutes, but this may need to be optimized.[1][2] | |
| 4. Mitochondrial dysfunction: The experimental treatment may have compromised mitochondrial function, preventing dye accumulation. | - Use a positive control with healthy, untreated cells to ensure the staining protocol is working. | |
| Diffuse cytoplasmic staining (non-specific) | 1. Dye concentration is too high: Excess dye can lead to non-specific binding in the cytoplasm. | - Reduce the concentration of the this compound working solution. |
| 2. Over-incubation: Leaving the stain on for too long can result in cytoplasmic background. | - Decrease the incubation time. | |
| 3. Cellular stress or damage: Damaged cells may lose their ability to maintain the mitochondrial membrane potential, leading to dye leakage into the cytoplasm. | - Handle cells gently during the staining procedure. - Ensure all solutions are at the appropriate temperature and pH. | |
| Precipitate formation in the staining solution | 1. Poor dye solubility: The dye may not be fully dissolved in the buffer. | - Ensure the stock solution is properly dissolved. Sonication may help. - Prepare the working solution fresh before each use.[1] - Consider filtering the staining solution before application. New methylene blue is known to sometimes form precipitates.[4] |
| Rapid fading of the stain | 1. Photobleaching: Although less of a concern than with fluorescent dyes, excessive light exposure can still cause fading. | - Minimize the exposure of stained cells to high-intensity light. |
| 2. Dye reduction: The oxidized, colored form of the dye may be unstable under certain conditions. | - Observe the cells immediately after staining. | |
| Artifactual changes in mitochondrial morphology (e.g., swelling, fragmentation) | 1. Dye toxicity: At high concentrations or with prolonged exposure, the staining dye itself can be toxic to mitochondria. | - Use the lowest effective dye concentration and the shortest possible incubation time. |
| 2. Cellular stress: Any stress induced during the experimental procedure can alter mitochondrial morphology.[5] | - Maintain optimal culture conditions (temperature, CO2, humidity) during staining and imaging. - Use pre-warmed media and reagents. |
Experimental Protocols
Detailed Methodology for Vital Mitochondrial Staining (using Janus Green B as a proxy)
This protocol is adapted for Janus Green B, a well-documented vital mitochondrial stain that shares a similar mechanism with methylene blue derivatives.[1][2] Researchers should adapt and optimize this protocol for this compound based on their specific experimental needs.
Reagent Preparation:
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Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of absolute ethanol (B145695) or distilled water. Store this stock solution in a dark, airtight container at 4°C.[1]
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Working Solution (0.01% - 0.05% w/v): Immediately before use, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free culture medium). For example, to make a 0.02% solution, dilute the 1% stock solution 1:50 (e.g., 20 µL of stock in 980 µL of buffer).[1] The optimal concentration should be determined experimentally.
Staining Procedure for Adherent Cells:
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Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
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Aspirate the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.
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Add the freshly prepared, pre-warmed working solution to the cells, ensuring the cell monolayer is completely covered.
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Incubate at room temperature or 37°C for 5-20 minutes, protected from light.
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Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess stain.
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Add fresh, pre-warmed culture medium or PBS to the cells.
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Immediately observe the cells under a light microscope. Mitochondria should appear as small, blue-green, rod-shaped or spherical organelles within the cytoplasm.[2]
Staining Procedure for Suspension Cells:
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Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to form a pellet.
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Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed PBS for a wash step.
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Centrifuge the cells again and discard the supernatant.
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Gently resuspend the cell pellet in the freshly prepared, pre-warmed working solution.
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Incubate at room temperature or 37°C for 5-20 minutes, protected from light.
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Centrifuge the cells to pellet them and remove the staining solution.
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Resuspend the cell pellet in fresh, pre-warmed PBS and repeat the wash step twice to remove excess stain.
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After the final wash, resuspend the cells in a small volume of fresh medium or PBS.
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Place a drop of the cell suspension on a clean microscope slide and cover with a coverslip for immediate observation.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound mitochondrial staining.
Caption: Proposed mechanism of selective mitochondrial staining by this compound.
References
improving the signal-to-noise ratio of acetyl methylene blue probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of acetyl methylene (B1212753) blue probes and improve their signal-to-noise ratio in experimental settings.
Troubleshooting Guide
Low signal-to-noise ratio is a common challenge in fluorescence-based assays. The following guide details potential causes and solutions for issues encountered when using acetyl methylene blue probes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inactive Probe: Improper storage or handling may have degraded the probe. - Insufficient Analyte Concentration: The concentration of the target molecule (e.g., hypochlorite) is below the detection limit of the probe. - Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths on the fluorescence instrument are not set correctly for the activated probe. - Incomplete Reaction: The incubation time is too short for the deacetylation reaction to occur. | - Probe Integrity Check: Use a positive control with a known concentration of the analyte to verify probe activity. - Optimize Analyte Concentration: If possible, concentrate the sample or adjust experimental conditions to increase the analyte concentration. The linear detection range for hypochlorite (B82951) is typically 0-60 μM.[1][2][3] - Verify Instrument Settings: Set the excitation wavelength to approximately 660 nm and the emission wavelength to around 690 nm.[1][3] - Increase Incubation Time: The fluorescence signal typically stabilizes after 15 minutes of incubation at room temperature and remains stable for up to 30 minutes.[3] |
| High Background Signal | - Probe Autohydrolysis: The acetylated probe may be hydrolyzing spontaneously, leading to background fluorescence. - Contaminated Reagents or Glassware: Buffers, water, or experimental vessels may be contaminated with substances that react with the probe or are inherently fluorescent. - Cellular Autofluorescence: When working with biological samples, endogenous fluorophores can contribute to background noise. | - Fresh Probe Preparation: Prepare fresh probe solutions for each experiment to minimize the effects of hydrolysis. - Use High-Purity Reagents: Utilize distilled, deionized water and high-purity buffers. Thoroughly clean all glassware. - Background Subtraction: For cellular imaging, acquire an image of unstained cells under the same imaging conditions and subtract this background from the probe-stained images. The near-infrared emission of the probe is advantageous for minimizing background interference in biological samples.[1] |
| Signal Instability or Fading | - Photobleaching: Continuous or high-intensity excitation light can lead to the photochemical destruction of the fluorescent product. - Probe Aggregation: At high concentrations, methylene blue and its derivatives can form aggregates, which can alter their fluorescent properties. | - Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use neutral density filters and acquire images efficiently. - Optimize Probe Concentration: Use the recommended probe concentration (typically around 10 μM) to avoid aggregation-caused quenching.[1] |
| Inconsistent or Irreproducible Results | - Fluctuation in Experimental Conditions: Variations in temperature, pH, or incubation time between experiments can lead to inconsistent results. - Presence of Interfering Substances: Other reactive oxygen species or certain ions may interfere with the probe's reaction. | - Standardize Protocol: Maintain consistent experimental parameters, including a stable temperature (e.g., 25°C) and pH (e.g., 7.4 for PBS buffer).[1][3] - Assess for Interference: The acetylated methylene blue probe is highly selective for hypochlorite over other reactive oxygen species and common ions such as K+, Na+, Mg2+, Ca2+, Zn2+, Cu2+, Fe2+, Fe3+, Cl−, and CH3COO−.[1] However, if interference is suspected, test the probe's response in the presence of the potential interfering substance alone. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound probes?
A1: this compound probes are "turn-on" fluorescent sensors. The acetylation of methylene blue renders the molecule nearly non-fluorescent. In the presence of a specific analyte, such as hypochlorite (ClO⁻), the acetyl group is cleaved. This deacetylation process restores the conjugated structure of the methylene blue fluorophore, resulting in a significant increase in near-infrared fluorescence.[1][3]
Q2: What are the optimal excitation and emission wavelengths for the activated probe?
A2: The optimal excitation wavelength is approximately 660 nm, and the emission peak is around 690 nm.[1][3]
Q3: What is the recommended concentration of the probe for experiments?
A3: A typical starting concentration for the this compound probe is 10 μM.[1]
Q4: How long should I incubate the probe with my sample?
A4: The fluorescence signal generally reaches its maximum intensity after 15 minutes of incubation at room temperature and remains stable for about 30 minutes.[3]
Q5: How should I store the this compound probe?
A5: For long-term storage, it is advisable to store the probe as a solid, protected from light and moisture. For short-term use, a stock solution can be prepared in a suitable solvent like distilled deionized water and stored at a low temperature. Always refer to the manufacturer's specific storage recommendations.
Q6: Can this probe be used for intracellular imaging?
A6: Yes, this compound probes have been successfully used for imaging hypochlorite within living cells. Their near-infrared absorption and emission properties are beneficial for reducing background autofluorescence in biological samples.[1][2]
Experimental Protocols
Protocol for Detection of Hypochlorite in Aqueous Samples
This protocol provides a general procedure for the detection of hypochlorite using an acetylated methylene blue probe.
Materials:
-
Acetylated methylene blue probe
-
Distilled, deionized water or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Hypochlorite standard solution
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the acetylated methylene blue probe (e.g., 10 mM) in distilled, deionized water.
-
Working Solution Preparation: Dilute the stock solution to the final working concentration (e.g., 10 μM) in the desired buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Prepare the aqueous samples to be analyzed. If creating a standard curve, prepare a series of hypochlorite solutions with known concentrations.
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Reaction Incubation: Add the probe working solution to the samples. The final volume and sample-to-probe ratio may need to be optimized for your specific application.
-
Incubation: Incubate the mixture at room temperature (approximately 25°C) for 15-30 minutes, protected from light.[1][3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer or plate reader with excitation at ~660 nm and emission at ~690 nm.
Visualizations
Caption: Signaling pathway of this compound probe activation.
Caption: General experimental workflow for using this compound probes.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01037D [pubs.rsc.org]
stability of acetyl methylene blue under different storage conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of Acetyl Methylene (B1212753) Blue under various storage conditions, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Acetyl Methylene Blue solutions?
A1: For optimal stability, this compound solutions should be stored in a cool, dry, and dark place.[1][2][3] Recommended storage temperatures are typically between 15°C and 25°C.[3] It is crucial to protect the solutions from light to prevent photodegradation.[4] Containers should be tightly sealed to prevent contamination and evaporation.[1][3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution significantly influences the stability and properties of Methylene Blue. Acidic conditions can lead to the protonation of the molecule, which may enhance its degradation.[5] Some studies suggest that Methylene Blue exhibits better biocompatibility at a very acidic pH of 1.0 compared to a neutral pH of 7.0.[6][7] The optimal pH for adsorption applications is reported to be in the range of 6 to 8.[8] Changes in pH can also alter the color of the solution.[9]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photodegradation.[10] Exposure to light, especially UV radiation, can cause the molecule to break down, leading to a loss of efficacy and the formation of degradation products.[4][10] Therefore, it is imperative to store solutions in light-protected containers, such as amber vials or by wrapping the container with aluminum foil.
Q4: What are the known degradation products of Methylene Blue?
A4: The degradation of Methylene Blue can occur through processes like N-demethylation and hydroxylation, leading to the formation of various intermediates.[11][12] Some identified degradation products include Azure B and Methylene Violet.[13] Under photocatalytic degradation, the aromatic rings can open, eventually leading to the formation of smaller molecules like carboxylic acids and esters.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in solution color or intensity | pH shift, photodegradation, or chemical reaction. | Verify the pH of the solution and adjust if necessary. Ensure the solution has been protected from light. Prepare a fresh solution if degradation is suspected. |
| Precipitate formation in the solution | Low temperature, supersaturation, or incompatibility with the solvent. | Gently warm the solution to see if the precipitate redissolves. Ensure the concentration is not above its solubility limit at the storage temperature. Do not dilute with sodium chloride 0.9% as precipitation may occur.[14] |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare a fresh stock solution from a new batch of the compound. Re-evaluate storage procedures to minimize degradation. |
| Reduced staining efficiency | Degradation of the dye, incorrect pH of the staining solution. | Use a fresh solution. Check and adjust the pH of the staining buffer as it can significantly impact staining performance. |
Stability Data Summary
The following table summarizes the stability of Methylene Blue under different conditions based on available literature.
| Condition | Effect on Stability | Recommendations |
| Temperature | Stable at recommended room temperature (15-25°C).[3] Higher temperatures can accelerate degradation. Storage at 4°C showed high retention rates for some formulations.[2] | Store at controlled room temperature unless otherwise specified for a particular formulation. Avoid freezing and high temperatures. |
| Light Exposure | Highly susceptible to photodegradation, leading to loss of color and activity.[10] | Always store in light-resistant containers (e.g., amber glass) or in the dark.[4] |
| pH | Stability is pH-dependent. Acidic conditions can alter the molecule and may promote degradation.[5] Optimal pH for some applications like adsorption is near neutral (6-8).[8] | Maintain the pH of the solution according to the experimental protocol. Buffer the solution if necessary to maintain a stable pH. |
| Incompatible Materials | Can react with strong oxidizing agents, acids, and alkalis.[15] | Avoid mixing with incompatible substances. Check for material compatibility before use. |
Experimental Protocols & Workflows
Protocol for Assessing Photostability
A common method to assess the photostability of this compound is through spectrophotometric analysis.
Potential Degradation Pathway of Methylene Blue
The degradation of Methylene Blue can proceed through various pathways, including photocatalysis, which involves the generation of reactive oxygen species.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH influences the biocompatibility of methylene blue solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. The composition of stains produced by the oxidation of Methylene Blue | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. anmfonline.org [anmfonline.org]
- 15. uprm.edu [uprm.edu]
Technical Support Center: Addressing Phototoxicity of Acetyl Methylene Blue in Live Imaging
A Note on Terminology: Acetyl Methylene (B1212753) Blue, or N-acetylmethylene blue, is a derivative of Methylene Blue (MB). While specific research on the acetylated form is limited in the context of live imaging phototoxicity, its core phenothiazinium chromophore is shared with the widely studied Methylene Blue. The mechanisms of phototoxicity—light-induced generation of Reactive Oxygen Species (ROS)—are fundamentally the same. Therefore, this guide leverages the extensive data available for Methylene Blue as a robust proxy to address the challenges encountered with Acetyl Methylene Blue (AMB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMB) phototoxicity?
A1: Phototoxicity is cell damage or death caused by a light-activated substance. In this case, AMB, when used in live-cell imaging, absorbs light energy from the microscope. This energy is then transferred to molecular oxygen in the cell, creating highly reactive molecules called Reactive Oxygen Species (ROS).[1] These ROS can damage or kill the cells, compromising the validity of the experiment.[2][3]
Q2: How does AMB cause phototoxicity at a molecular level?
A2: AMB is a photosensitizer. When a molecule of AMB absorbs a photon from the excitation light, it moves to an excited state. It can then transfer this excess energy to surrounding molecular oxygen (O₂). This process creates singlet oxygen (¹O₂) and other ROS, which are potent oxidizing agents that can indiscriminately damage cellular components like DNA, proteins, and lipids.[4][5]
Q3: What are the visible signs of phototoxicity in my cells?
A3: Signs of phototoxicity can range from subtle to severe. Look for morphological changes such as plasma membrane blebbing, cell rounding and detachment, formation of large vacuoles, or aggregation of fluorescent proteins.[6] More subtle effects include a slowdown or complete halt of cellular processes like mitosis or migration.[1] In severe cases, you will observe widespread cell death.
Q4: How can I distinguish between phototoxicity and the dye's inherent chemical toxicity?
A4: A crucial control experiment is to incubate your cells with AMB in the dark for the same duration as your imaging experiment. If you observe cell death or stress in the dark control, it points to chemical ("dark") toxicity of the dye at the concentration used.[4][7] If the cells in the dark are healthy but the illuminated cells are not, phototoxicity is the primary issue.[8]
Q5: What is a safe concentration and light dose for AMB?
A5: There is no universal "safe" level, as it is highly dependent on the cell type, light intensity, and exposure duration. However, studies on Methylene Blue show that combining higher concentrations (e.g., 1.0 mg/L or ~3 µM) with high light doses (e.g., 7.5 J/cm²) significantly reduces cell viability, whereas the dye or light alone may be harmless.[9] It is critical to determine the lowest possible dye concentration and light dosage that still provides an adequate signal-to-noise ratio for your specific setup.[6][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Cells are dying, blebbing, or detaching during/after imaging. | Severe Phototoxicity: The combination of light dose (intensity x duration) and AMB concentration is too high, causing acute cellular damage.[6] | 1. Reduce Light Dose: Decrease laser/lamp power to the minimum required. Shorten exposure time per frame and increase the interval between acquisitions.[10][11] 2. Lower AMB Concentration: Titrate the dye to the lowest effective concentration. 3. Control for Dark Toxicity: Run a parallel experiment with AMB-stained cells kept in the dark to ensure the issue is light-dependent.[4] |
| Cellular processes (e.g., mitosis, migration) are stalled or altered. | Sublethal Phototoxicity: The imaging conditions are not killing the cells outright but are inducing a stress response that interferes with normal cellular function.[1] | 1. Perform a Phototoxicity Assay: Quantify a sensitive biological process (like cell division rate) under varying light conditions to find a non-perturbing threshold.[2][3] 2. Use Red-Shifted Light: If your system allows, use the longest possible excitation wavelength that AMB absorbs (around 660 nm), as lower-energy light is generally less damaging.[6] |
| Fluorescent signal is bright, but photobleaching is rapid. | High Excitation Intensity: Intense light rapidly excites and destroys fluorophores. This process can also contribute to ROS generation and phototoxicity.[12] | 1. Balance Signal and Stability: Reduce light intensity and compensate by increasing camera gain or using a more sensitive detector (e.g., a CCD camera).[6][11] 2. Use Antioxidants: Consider supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine to help neutralize ROS and potentially reduce the rate of photobleaching.[1] |
| Results are inconsistent between experiments. | Variable Illumination or Environmental Conditions: Inconsistent microscope settings or fluctuations in the cell culture environment can alter the phototoxic threshold. | 1. Standardize Imaging Protocol: Document and standardize all microscope settings (laser power, exposure, binning, etc.) for every experiment.[10] 2. Optimize Imaging Medium: Avoid media with components like riboflavin, which can generate ROS when illuminated. Consider using a specialized live-cell imaging solution.[13][14] |
Quantitative Data on Phototoxicity
The following table summarizes experimental findings on Methylene Blue-mediated phototoxicity, providing a quantitative basis for troubleshooting.
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Cell Viability | 1.0 mg/L MB + 7.5 J/cm² LED light | 1.0 mg/L MB (dark) or 7.5 J/cm² light (no dye) | Significant reduction in fibroblast viability in Condition 1; innocuous in Condition 2. | [9] |
| Apoptosis Induction | MB + Photosynthetically Active Radiation (PAR) | MB alone (dark) | Apoptosis observed after 6 hours in Condition 1; observed after 12 hours in Condition 2. | [4] |
| ROS Generation | MB treatment (dark) | MB + PAR | Significant ROS increase at 3 hours in Condition 1; increase observed at 12 hours in Condition 2. | [4] |
| DNA Damage | Various concentrations of MB (0.0038 to 38 µM) + Irradiation | No Irradiation | Inhibition of DNA synthesis increased with both MB concentration and irradiation time. | [15] |
Visualizations: Pathways and Workflows
Mechanism of this compound Phototoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing phototoxicity in live fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylene blue toxicity in zebrafish cell line is dependent on light exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological Features of Methylene Blue-Induced Phototoxicity Administered in the Context of Parathyroid Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Beyond phototoxicity: The dark side of new methylene blue on mitochondrial and cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. youtube.com [youtube.com]
- 12. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 14. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 15. [Mechanism of the photosensitive effects of methylene blue in the inhibition of DNA synthesis in cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Acetyl Methylene Blue Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl methylene (B1212753) blue, a near-infrared fluorescent probe.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of acetyl methylene blue fluorescence in a question-and-answer format.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very low fluorescence signal | 1. Absence or insufficient concentration of the analyte (e.g., hypochlorite): this compound is a "turn-on" probe and is nearly non-fluorescent in its native state.[1] 2. Incorrect excitation/emission wavelengths: The instrument may not be set to the optimal wavelengths for the activated probe. 3. Probe degradation: Improper storage or handling can lead to the degradation of the probe. 4. Low probe concentration: The concentration of the probe may be too low for detection. | 1. Analyte Check: Ensure the analyte is present in the sample at a detectable concentration. Run a positive control with a known concentration of the analyte. 2. Wavelength Verification: Set the excitation wavelength to approximately 660 nm and the emission detection to around 690 nm.[1][2] 3. Probe Integrity: Use a fresh stock of this compound. Store the probe as recommended by the manufacturer, protected from light. 4. Concentration Optimization: Prepare a fresh dilution of the probe. A typical concentration for in vitro assays is 10 µM.[1] |
| Weak fluorescence signal | 1. Incomplete reaction with the analyte: The reaction between this compound and the analyte may not have gone to completion. 2. Photobleaching: Exposure to the excitation light for prolonged periods can cause the fluorophore to lose its fluorescence.[3] 3. Suboptimal pH: The reaction efficiency and fluorescence of the product can be pH-dependent. 4. Presence of quenchers: Certain substances in the sample matrix can quench the fluorescence. | 1. Incubation Time: Ensure sufficient incubation time for the reaction to occur. For hypochlorite (B82951) detection, a 25-minute incubation at 25°C has been used.[2] 2. Minimize Light Exposure: Reduce the exposure time to the excitation source. Use the lowest possible excitation intensity that provides a detectable signal. 3. pH Optimization: Check and adjust the pH of your sample buffer. A pH of 7.4 is commonly used for biological samples.[1] 4. Sample Matrix Effects: Run a standard addition experiment to check for quenching effects from the sample matrix. If quenching is present, sample purification may be necessary. |
| High background fluorescence | 1. Autofluorescence from the sample: Biological samples often contain endogenous fluorophores that emit in the same spectral region. 2. Contaminated reagents or solvents: Impurities in the buffer or solvents can be fluorescent. 3. Unbound probe: A high concentration of the unreacted probe might contribute to background, although it is designed to be non-fluorescent. | 1. Spectral Unmixing: If your instrument has this capability, use it to separate the specific probe signal from the autofluorescence. 2. Use High-Purity Reagents: Utilize high-purity, fluorescence-free solvents and buffers. 3. Washing Steps: For cellular imaging, include thorough washing steps to remove any unbound probe. |
| Non-linear fluorescence response | 1. Concentration-dependent quenching: At high concentrations, the fluorescent product (methylene blue) can self-quench, leading to a non-linear response.[4] 2. Inner filter effect: At high probe or analyte concentrations, the excitation light can be absorbed by the sample, leading to a non-uniform illumination and a non-linear response. 3. Probe aggregation: Methylene blue and its derivatives can form aggregates, which can alter their fluorescent properties.[5][6][7] | 1. Dilute the Sample: If concentration quenching is suspected, dilute the sample and re-measure. The linear range for hypochlorite detection has been reported to be 0-60 µM.[2] 2. Use a Microplate Reader or Cuvette with a Shorter Path Length: This can help to minimize the inner filter effect. 3. Solvent Optimization: In some cases, the addition of a small amount of an organic co-solvent like DMSO can help to reduce aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a derivative of methylene blue that functions as a "turn-on" near-infrared fluorescent probe.[1] It is synthesized by introducing an acetyl group to the methylene blue structure, which renders it almost non-fluorescent.[1][2] In the presence of specific analytes, such as hypochlorite, the acetyl group is cleaved, regenerating the highly fluorescent methylene blue molecule.[1] This results in a significant increase in fluorescence intensity, allowing for the quantification of the analyte. The fluorescence enhancement can be up to 200-fold.[2]
Q2: What are the optimal excitation and emission wavelengths for this compound after it has reacted with an analyte?
A2: After reaction and conversion to methylene blue, the optimal excitation wavelength is approximately 660 nm, and the emission peak is around 690 nm.[1][2]
Q3: What is the quantum yield of this compound?
A3: In its unreacted, acetylated form, the probe is designed to be "almost non-fluorescent," meaning it has a very low quantum yield.[1] Upon reaction and conversion to methylene blue, the quantum yield is that of methylene blue, which is approximately 0.52 in water.[8]
Q4: Can I use this compound for quantitative measurements?
A4: Yes, the fluorescence response of this compound to its analyte can be linear over a specific concentration range. For example, the detection of hypochlorite has been shown to be linear in the 0-60 µM range, with a detection limit of 0.1 µM.[2] It is important to generate a calibration curve with known concentrations of the analyte to ensure accurate quantification.
Q5: How can I prevent photobleaching of the fluorescent signal?
A5: To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.
-
Minimize the duration of exposure to the excitation light.
-
Use an anti-fade mounting medium for microscopy applications.
-
Image samples shortly after preparation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, methylene blue.
Table 1: Spectroscopic Properties
| Compound | State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | Unreacted ("Off") | ~660 | ~690 | Almost non-fluorescent |
| Methylene Blue | Reacted ("On") | ~660-668 | ~688-690 | ~0.52[4][8] |
Table 2: Performance in Hypochlorite Detection
| Parameter | Value | Reference |
| Linear Range | 0 - 60 µM | [2] |
| Detection Limit | 0.1 µM | [2] |
| Fluorescence Enhancement | ~200-fold | [2] |
Experimental Protocols
Synthesis of this compound
A general synthesis procedure involves the reduction of methylene blue to its leuco form, followed by acetylation.
-
Mix methylene blue with water and dichloromethane (B109758).
-
Add sodium dithionite (B78146) and sodium bicarbonate and stir. The aqueous phase will turn khaki-colored, and the organic phase will be dark blue.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Add triethylamine (B128534) to the organic phase.
-
Slowly add acetyl chloride in dichloromethane to the mixture and stir at room temperature.
-
The final product can be purified by column chromatography.[2]
General Protocol for Hypochlorite Detection
-
Prepare a stock solution of this compound (e.g., 10 mM in distilled deionized water).[2]
-
Prepare standards with known concentrations of hypochlorite and your unknown samples in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Add the this compound probe to each standard and sample to a final concentration of 10 µM.[1]
-
Incubate the solutions at 25°C for 25 minutes, protected from light.[2]
-
Measure the fluorescence intensity using a fluorometer with excitation at ~660 nm and emission at ~690 nm.[1][2]
-
Generate a calibration curve from the standards to determine the concentration of hypochlorite in the unknown samples.
Visualizations
Signaling Pathway: this compound Activation
References
- 1. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01037D [pubs.rsc.org]
- 2. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. ursabioscience.com [ursabioscience.com]
protocol modifications for acetyl methylene blue in different cell types
Technical Support Center: Methylene (B1212753) Blue Staining Protocols
A Note on Terminology: This guide focuses on Methylene Blue , a common cationic dye used for staining acidic cell components like the nucleus.[1][2] The term "acetyl methylene blue" may refer to its reduced, colorless form (leuco-methylene blue), which can be used in specialized live-cell applications where it is actively taken up and oxidized to the blue form by viable cells.[3][4] This guide will address protocols for the standard, oxidized Methylene Blue unless otherwise specified.
Frequently Asked Questions (FAQs)
Q1: How does Methylene Blue staining work? Methylene Blue is a cationic (positively charged) dye. It binds to negatively charged components within the cell, primarily the phosphate (B84403) groups of nucleic acids (DNA and RNA).[1][2] This makes it an excellent stain for cell nuclei, which are rich in DNA, and the cytoplasm of cells with high RNA content.[1][5]
Q2: Can I use Methylene Blue for live-cell staining? Standard Methylene Blue protocols are typically for fixed or non-viable cells.[6] The solvents in many staining solutions, like ethanol, are lethal to live cells.[6] However, it is widely used for assessing cell viability in yeast, where live cells with active enzymes can reduce the blue dye to a colorless form, while dead cells remain stained blue.[7][8] For live staining of other cell types, such as neurons, specialized supravital staining techniques using reduced (leuco) methylene blue are required.[3][4][9]
Q3: What is the optimal concentration of Methylene Blue? The optimal concentration varies significantly depending on the cell type and application. For general bacterial staining, a 0.5-1% solution is common.[2][5] For yeast viability assays, a final concentration of 0.01% to 0.05% is often used.[10][11] It is crucial to optimize the concentration for your specific experiment; too high a concentration can lead to overstaining and high background.[6]
Q4: My cells look blue, but so does the entire background. What went wrong? High background staining is a common issue and can be caused by several factors:
-
Stain concentration is too high: Try diluting your working solution.[6]
-
Inadequate washing: Ensure you rinse the sample thoroughly with water or buffer after staining to remove excess dye.[2]
-
Stain precipitate: Old stain solutions can form precipitates. Always filter your staining solution before use.[12]
Q5: The staining is very weak or non-existent. How can I improve it? Weak staining can result from:
-
Stain concentration is too low: Increase the concentration of your working solution.
-
Incubation time is too short: Extend the staining time. A typical range is 1-5 minutes, but this may need optimization.[2][13]
-
Improper fixation: For fixed-cell staining, ensure cells are properly permeabilized to allow the dye to enter.
Q6: My cells are dying or showing morphological changes after staining. What should I do? This is a common issue in live-cell applications. Methylene Blue can be toxic to some cells.[7] Consider the following:
-
Reduce the stain concentration.
-
Decrease the incubation time.
-
Ensure the pH and osmolarity of your staining solution are compatible with your cells.
-
For yeast, over-incubation can lead to underestimation of viability as live cells may start to take up the stain.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No / Weak Staining | 1. Stain concentration too low.2. Incubation time too short.3. Inadequate fixation/permeabilization.4. Stain solution is old or degraded. | 1. Increase stain concentration.2. Increase incubation time (e.g., from 1 min to 3-5 min).[2][13]3. Review your cell fixation protocol.4. Prepare a fresh staining solution. |
| High Background | 1. Stain concentration too high.2. Insufficient washing.3. Precipitate in the stain solution. | 1. Dilute the working stain solution.[6]2. Increase the number and duration of washing steps after staining.[2]3. Filter the stain solution before use.[12] |
| Cell Death / Toxicity (Live-Cell Assays) | 1. Stain concentration is too high.2. Incubation time is too long.3. Solvent (e.g., ethanol) in the staining solution is toxic.[6] | 1. Perform a titration to find the lowest effective concentration.2. Minimize exposure time to the stain.3. Use an aqueous staining solution or a buffer compatible with live cells. |
| Inconsistent Results (Yeast Viability) | 1. Incubation time is too short or too long.2. Incorrect differentiation between pale and dark blue cells. | 1. Standardize incubation time strictly (e.g., 5-10 minutes).[14][15]2. Establish a clear threshold: colorless cells are viable, any blue-tinged cells are non-viable.[14] Consider using Methylene Violet for easier differentiation.[7] |
| Precipitate on Slide | 1. Stain solution was not filtered.2. The slide was not clean.3. Stain is drying on the slide during incubation. | 1. Always filter stain solutions before use.[12]2. Use clean, dust-free microscope slides.3. Do not allow the stain to dry out; apply enough solution to keep the sample covered. |
Protocol Modifications for Different Cell Types
The following table summarizes recommended starting parameters for Methylene Blue staining across various cell types. Note: These are starting points and should be optimized for your specific experimental conditions.
| Cell Type | Application | Staining Solution | Incubation Time | Key Considerations |
| Bacteria | Simple stain for morphology | 0.5% - 1.0% Methylene Blue in water or ethanol[5] | 1 - 3 minutes | Heat-fix or methanol-fix the smear before staining.[13] Rinse thoroughly with water. |
| Yeast (S. cerevisiae) | Viability Assay | Mix cell suspension 1:1 with 0.01% - 0.1% Methylene Blue[10][11] | 5 - 10 minutes | Live cells remain colorless; dead cells stain blue.[14] Avoid over-incubation. Count cells immediately.[15] |
| Mammalian (e.g., Cheek Cells) | Nuclear Staining (Fixed) | Löffler's Methylene Blue or 1% aqueous solution | 1 - 3 minutes | Cells are typically fixed (e.g., methanol) before staining. The nucleus will stain dark blue, and the cytoplasm a lighter blue.[1][6] |
| Mammalian (Nucleated Cells) | Total Cell Count | 3% Acetic Acid with Methylene Blue | N/A (Mix and count) | Acetic acid lyses cell membranes, allowing the dye to stain all nuclei for a total nucleated cell count.[16][17] |
| Neurons | Supravital Staining (Morphology) | Specialized protocols using reduced Methylene Blue, often injected or applied directly to tissue.[4][9] | Varies (minutes to hours) | This is a complex technique that relies on active uptake and oxidation by neurons.[4] Requires specific fixation with agents like ammonium (B1175870) heptamolybdate.[9] |
Detailed Experimental Protocols
Protocol 1: General Staining of Fixed Mammalian Cells
-
Preparation: Grow adherent cells on sterile glass coverslips in a petri dish. For suspension cells, use a cytocentrifuge or smear cells onto a clean microscope slide.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 10 minutes or ice-cold methanol (B129727) for 5 minutes.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Staining: Completely cover the cells with a 1% aqueous solution of Methylene Blue. Incubate for 1-3 minutes at room temperature.[2][18]
-
Washing: Gently wash the sample with distilled water until the runoff is clear.
-
Mounting: Blot away excess water carefully. Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Observation: View under a bright-field microscope. The nucleus should appear dark blue and the cytoplasm light blue.[1]
Protocol 2: Yeast Cell Viability Assay
-
Preparation: Prepare a yeast cell suspension in water or buffer. Dilute the culture so that it will be easy to count individual cells in a hemocytometer (e.g., aiming for 50-100 cells per large square).[17]
-
Staining Solution: Prepare a 0.1% (w/v) Methylene Blue stock solution in distilled water.[11]
-
Staining: In a microcentrifuge tube, mix the yeast suspension and the staining solution in a 1:1 ratio (e.g., 100 µL of yeast suspension + 100 µL of 0.01% Methylene Blue).[10] This results in a final stain concentration of 0.05%.
-
Incubation: Mix gently and incubate at room temperature for 5-10 minutes.[14][15]
-
Counting: Load 10 µL of the stained suspension into a clean hemocytometer.
-
Observation: Under a microscope (400x magnification), count the number of colorless (viable) and blue (non-viable) cells across several squares to get a representative sample.
-
Calculation: Calculate the percentage of viable cells: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100
Visualizations
Caption: General experimental workflow for Methylene Blue staining of fixed cells.
Caption: A decision tree for troubleshooting common Methylene Blue staining issues.
Caption: Principle of the yeast viability assay using Methylene Blue.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Methylene Blue staining [protocols.io]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. oculyze.net [oculyze.net]
- 8. revvity.com [revvity.com]
- 9. Local supravital staining with methylene blue as marking technique for neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylene blue to determine the yeast viability | Geneq [geneq.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. enartis.com [enartis.com]
- 15. awri.com.au [awri.com.au]
- 16. chinchillalife.com [chinchillalife.com]
- 17. stemcell.com [stemcell.com]
- 18. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to Methylene Blue and Other Cell Viability Assays
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of preclinical research. This guide provides a comprehensive cross-validation of the Methylene (B1212753) Blue assay with two other widely used methods: the MTT and Crystal Violet assays. We will delve into the experimental protocols, present comparative data, and visualize the underlying cellular pathways and experimental workflows.
The choice of a suitable cell viability assay is critical for obtaining reliable and reproducible data. While each of the assays discussed here offers a distinct approach to quantifying cellular health, they are all predicated on the principle that viable cells exhibit specific metabolic or structural characteristics that are lost upon cell death.
Principles of the Assays
The Methylene Blue (MB) assay is a colorimetric method based on the ability of viable cells to reduce the methylene blue dye into a colorless form.[1] Dead cells, having lost this metabolic capacity, remain stained blue.[1] The amount of dye reduction is proportional to the number of viable cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[2]
The Crystal Violet (CV) assay , also known as the crystal violet staining (CVS) assay, is a simple and rapid colorimetric method that quantifies the total biomass of adherent cells. Crystal violet is a dye that stains the DNA of cells.[3] After washing away dead and detached cells, the remaining stained adherent cells are solubilized, and the absorbance is measured, which correlates with the number of viable cells.
Comparative Performance Data
Obtaining a direct three-way quantitative comparison from a single study is challenging. However, by cross-referencing studies that compare these assays in pairs, we can construct a comparative overview. The following tables summarize findings from a study comparing the MTT and Crystal Violet (CVS) assays for assessing the cytotoxicity of various anticancer agents.
It is important to note that IC50 values can vary depending on the cell line, the compound tested, and the specific experimental conditions. The data presented below should be interpreted as a relative comparison of the assays' performance under the conditions of the cited study.
| Compound | Assay | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Sulforaphane | MTT | 12.35 ± 1.15 | 9.87 ± 0.98 | 7.84 ± 0.76 |
| CVS | 10.12 ± 1.01 | 8.15 ± 0.84 | 7.18 ± 0.69 | |
| 2-oxoheptyl ITC | MTT | 7.89 ± 0.72 | 5.63 ± 0.51 | 4.13 ± 0.42 |
| CVS | 5.98 ± 0.61 | 4.21 ± 0.45 | 3.47 ± 0.38 | |
| Selol | MTT | 25.43 ± 2.11 | 18.92 ± 1.76 | 15.34 ± 1.49 |
| CVS | 8.76 ± 0.89 | 6.54 ± 0.68 | 5.12 ± 0.53 |
Data adapted from a study comparing MTT and CVS assays. The specific cell line and experimental conditions can be found in the original publication.
Experimental Protocols
Below are detailed protocols for performing the Methylene Blue, MTT, and Crystal Violet assays in a 96-well plate format.
Methylene Blue Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired period.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dead and detached cells.
-
Staining: Add 100 µL of Methylene Blue solution (e.g., 0.5% in 50% ethanol) to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Elution: Add 100 µL of an elution solution (e.g., 0.1 N HCl in ethanol) to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 650 nm using a microplate reader.[6]
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with test compounds and incubate for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
Crystal Violet Assay Protocol
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose cells to the test compounds for the desired time.
-
Washing: Gently wash the cells with PBS to remove non-adherent cells.
-
Fixation: Fix the cells by adding a fixing solution (e.g., methanol (B129727) or 4% paraformaldehyde) for 15-20 minutes.
-
Staining: Stain the cells with a 0.5% Crystal Violet solution for 20 minutes at room temperature.[9]
-
Washing: Wash the plate thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 33% acetic acid or 1% SDS) to each well to dissolve the stain.
-
Absorbance Measurement: Read the absorbance at a wavelength of around 570 nm using a microplate reader.[1]
Visualizing Cellular Pathways and Experimental Workflows
To better understand the biological context and the practical execution of these assays, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the neutral red and methylene blue assays to study cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and simple spectroscopic method for the determination of yeast cell viability using methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reactive Oxygen Species Detection: Acetyl Methylene Blue vs. Common Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of acetylated methylene (B1212753) blue, a selective probe for hypochlorite (B82951), with other widely used ROS indicators. We present a side-by-side analysis of their specificity, performance characteristics, and detailed experimental protocols to inform your selection process.
Introduction to ROS Detection Probes
Reactive oxygen species, including superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and hypochlorite (ClO⁻), are key signaling molecules and mediators of oxidative stress. Fluorescent probes are indispensable tools for their detection in biological systems. However, the specificity of these probes for different ROS varies significantly. This guide focuses on acetylated methylene blue and compares it with five common commercially available probes: CellROX® Deep Red, MitoSOX™ Red, Dihydroethidium (DHE), Amplex® Red, and 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
Comparison of ROS Detection Probes
The choice of a fluorescent probe should be guided by the specific ROS of interest and the experimental system. The following table summarizes the key performance characteristics of acetylated methylene blue and its alternatives.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| Acetyl Methylene Blue | Hypochlorite (ClO⁻)[1][2] | ~660 | ~690 | Highly selective for ClO⁻ over other ROS.[1][2] Near-infrared emission minimizes cellular autofluorescence. Low toxicity.[2] | Limited to the detection of hypochlorite. |
| CellROX® Deep Red | General ROS | ~640 | ~665 | Photostable and suitable for multiplexing with GFP.[3][4] Simple workflow and compatible with fixation.[3] | Not specific to a particular ROS.[4] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻)[5][6] | ~510 | ~580 | Specifically targets mitochondrial superoxide.[5][6] | Can be oxidized by other mitochondrial oxidants, potentially leading to non-specific signals.[7] |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | ~518 | ~605 | Widely used for superoxide detection in the cytoplasm and nucleus. | Can be oxidized by species other than superoxide, and its oxidation products can be complex. |
| Amplex® Red | Hydrogen Peroxide (H₂O₂)[8][9] | ~571 | ~585 | Highly sensitive and specific for H₂O₂ in extracellular assays or cell lysates.[8][10] | Requires an enzymatic reaction with horseradish peroxidase (HRP). |
| DCFH-DA | General ROS (H₂O₂, •OH, ROO•)[11][12] | ~495 | ~529 | High sensitivity and widely used as a general indicator of oxidative stress.[11] | Prone to auto-oxidation, photo-instability, and lacks specificity for any single ROS.[13][14] |
Signaling Pathways and Experimental Workflows
This compound Reaction with Hypochlorite
This compound is a "turn-on" fluorescent probe. In its acetylated form, it is non-fluorescent. Hypochlorite selectively cleaves the acetyl group, releasing methylene blue, which is fluorescent in the near-infrared spectrum.[2]
Caption: Reaction of this compound with hypochlorite.
General Experimental Workflow for ROS Detection
The following diagram illustrates a typical workflow for measuring ROS in cultured cells using a fluorescent probe.
References
- 1. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A methylene blue-based near-infrared fluorescent probe for rapid detection of hypochlorite in tap water and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellROX Deep Red Reagent: A Bright and Photostable ROS Sensor | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]
- 10. Amplex® Red酵素アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioquochem.com [bioquochem.com]
- 13. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to Methylene Blue Derivatives as Protein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methylene (B1212753) blue and its advanced derivative, hydromethylthionine mesylate (LMTX), as inhibitors of protein aggregation, a pathological hallmark of several neurodegenerative diseases. While the initial query specified "acetyl methylene blue," a thorough review of the scientific literature suggests this may be a misnomer for the more clinically relevant and extensively studied second-generation derivative, LMTX. This guide will, therefore, focus on methylene blue (MB) and LMTX, comparing their efficacy and mechanisms with other notable protein aggregation inhibitors.
Executive Summary
Methylene blue and its derivative LMTX have demonstrated significant potential in inhibiting the aggregation of key proteins implicated in neurodegenerative disorders, such as tau and alpha-synuclein. LMTX, a stabilized, reduced form of methylene blue, offers improved absorption and tolerability.[1] The primary mechanism of action for the oxidized form of methylene blue involves the catalysis of disulfide bond formation in tau protein, thereby preventing its aggregation. This guide presents a comparative analysis of the inhibitory activities of these compounds, alongside alternative inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development efforts.
Comparative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of methylene blue, LMTX, and selected alternative compounds against the aggregation of various proteins implicated in neurodegenerative diseases.
| Inhibitor | Target Protein | Assay Type | Potency (IC50 / EC50 / Ki) | Reference(s) |
| Methylene Blue (MB) | Tau | Cell-based | Ki: 123 nM | [2] |
| Tau | In vitro | IC50: 1.9 µM - 3.5 µM | [2] | |
| LMTX (LMTM) | Tau (intracellular) | Cell-based | Ki: 0.12 µM | [1][3] |
| Tau (PHF dissolution) | In vitro | 0.16 µM | [3] | |
| Alpha-synuclein | Cell-based | EC50: 1.1 µM | [4] | |
| Curcumin | Amyloid-beta 40 | In vitro | IC50: 0.8 µM | |
| EGCG | Alpha-synuclein | In vitro | ED50: 250 nM | |
| Naphthoquinone-tryptophan | PHF6 (tau fragment) | In vitro | IC50: ~17 µM | [5] |
| Rosmarinic acid | PHF6 (tau fragment) | In vitro | IC50: ~77 µM | [5] |
Mechanism of Action: Methylene Blue and Tau Aggregation
The inhibitory effect of the oxidized form of methylene blue, methylthioninium (MT+), on tau protein aggregation is primarily attributed to its ability to catalyze the oxidation of cysteine residues within the tau protein.[6][7][8] This leads to the formation of intramolecular disulfide bonds, which alters the conformation of the tau monomer, rendering it less prone to aggregation.[6][7][8] The stabilized, reduced form, LMTX, is more readily absorbed and can be oxidized to MT+ within the cellular environment to exert its inhibitory effect.[1]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation
This protocol is a standard method for monitoring the kinetics of amyloid fibril formation in vitro.
Materials:
-
Recombinant protein of interest (e.g., Tau, alpha-synuclein)
-
Aggregation-inducing buffer (protein-specific)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Test compounds (inhibitors) at various concentrations
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate. A typical reaction mixture includes the protein solution, aggregation buffer, ThT (final concentration typically 10-25 µM), and the test compound or vehicle control.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals over the desired time course (e.g., every 15-30 minutes for several hours or days).
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The inhibitory effect of a compound is determined by the reduction in fluorescence intensity and/or an increase in the lag phase of aggregation compared to the control.
Preparation of Tau Protein for Aggregation Assays
This protocol outlines the steps for preparing recombinant tau protein suitable for in vitro aggregation studies.
Materials:
-
E. coli expression system with a plasmid encoding the desired tau isoform
-
Lysis buffer
-
Protease inhibitors
-
Sonication or other cell disruption method
-
Centrifuge
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged tau)
-
Size-exclusion chromatography system
-
Storage buffer
Procedure:
-
Induce the expression of the tau protein in the E. coli culture.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or another appropriate method.
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Purify the soluble tau protein from the supernatant using affinity chromatography.
-
Further purify the tau protein and remove any pre-existing aggregates by size-exclusion chromatography.
-
Collect the monomeric tau fractions and confirm purity by SDS-PAGE.
-
Dialyze the purified protein into the desired storage buffer, determine the concentration, and store at -80°C until use.
Negative Staining Transmission Electron Microscopy (TEM) of Protein Aggregates
This protocol allows for the visualization of the morphology of protein aggregates.
Materials:
-
Carbon-coated copper grids
-
Glow discharger
-
Protein aggregate sample
-
Negative staining solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Glow-discharge the carbon-coated grids to make the surface hydrophilic.
-
Apply a small volume (e.g., 3-5 µL) of the protein aggregate sample onto the grid and let it adsorb for 1-2 minutes.
-
Blot off the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water, then blot dry. Repeat this step 2-3 times.
-
Apply a drop of the negative staining solution to the grid for 30-60 seconds.
-
Blot off the excess stain completely and allow the grid to air dry.
-
Image the stained grid using a transmission electron microscope.
Experimental Workflow for Screening Protein Aggregation Inhibitors
The following diagram illustrates a typical workflow for the high-throughput screening of potential protein aggregation inhibitors.
Conclusion
Methylene blue and its advanced derivative, LMTX, represent a promising class of tau protein aggregation inhibitors. Their unique mechanism of action, involving the catalytic oxidation of cysteine residues, sets them apart from many other inhibitors. This guide provides a comparative framework, quantitative data, and detailed experimental protocols to assist researchers in the evaluation of these and other compounds in the quest for effective therapeutics for neurodegenerative diseases. The provided workflows and methodologies can be adapted to screen and characterize novel inhibitors, ultimately accelerating the drug discovery process.
References
- 1. alzforum.org [alzforum.org]
- 2. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protein Aggregation Inhibitor, Leuco-Methylthioninium Bis(Hydromethanesulfonate), Decreases α-Synuclein Inclusions in a Transgenic Mouse Model of Synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Methylene Blue vs. Isosulfan Blue for Sentinel Lymph Node Mapping
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of sentinel lymph nodes (SLNs) is a critical step in the staging and treatment of various cancers, most notably breast cancer and melanoma. The choice of mapping agent is paramount to the success of this procedure. This guide provides an objective comparison of two commonly used blue dyes: acetyl methylene (B1212753) blue (commonly referred to as methylene blue) and Isosulfan blue, supported by experimental data to inform clinical and research decisions.
Performance and Efficacy
Both methylene blue and Isosulfan blue have demonstrated efficacy in SLN mapping. However, studies indicate comparable, and in some aspects, superior performance of methylene blue.
A case-control study involving 164 patients found no statistically significant difference in the success rate of sentinel node biopsy (P = 0.22), the number of blue sentinel nodes harvested (P = 0.46), or the concordance with radioactive sentinel nodes (P = 0.92) when comparing methylene blue to Isosulfan blue.[1] Another study reported a 90% localization success rate with methylene blue, which is comparable to the 65% to 94% rates reported for Isosulfan blue.[2] Some data even suggest a higher detection accuracy for methylene blue compared to Isosulfan blue.[2]
| Parameter | Methylene Blue | Isosulfan Blue | Key Findings & Citations |
| Success/Identification Rate | 90% - 100% | 65% - 95.06% | Methylene blue has a comparable or higher identification rate.[2][3][4][5] No statistically significant difference in success rates was found in a direct comparison (P=0.22).[1] |
| False Negative Rate | ~8.6% (alone) | Higher than Methylene Blue in some meta-analyses | Methylene blue is considered superior to Isosulfan blue regarding false-negative rates in some analyses.[4][6] |
| Number of SLNs Identified | No significant difference | No significant difference | A comparative study showed no statistically significant difference in the number of blue sentinel nodes harvested (P=0.46).[1] |
| Concordance with Radiotracer | High (P=0.92) | High | No statistically significant difference in concordance with radioactive sentinel nodes was observed.[1] |
Safety and Adverse Reactions
A significant differentiator between the two dyes is their safety profile, particularly concerning allergic reactions.
Isosulfan blue is associated with a higher incidence of allergic reactions, some of which can be life-threatening.[7][8] The reported incidence of allergic reactions to Isosulfan blue ranges from 0.07% to 2.7%.[8][9] A meta-analysis of 109 studies involving 61,951 procedures found that Isosulfan blue had the highest anaphylaxis rate at 0.16%.[2][10] In contrast, methylene blue has a significantly lower risk of anaphylaxis, with a reported rate of 0.0006%.[2]
Isosulfan blue has also been shown to interfere with pulse oximetry readings, which can be a concern for monitoring patients with pulmonary conditions.[2] Methylene blue has a lesser effect on pulse oximetry.[2] However, localized reactions at the injection site, such as skin necrosis, have been reported with methylene blue, though this can often be avoided with meticulous injection techniques.[2][6]
| Adverse Event | Methylene Blue | Isosulfan Blue | Key Findings & Citations |
| Anaphylaxis Rate | 0.0006% | 0.16% | Isosulfan blue has a significantly higher risk of anaphylaxis.[2][10] |
| Allergic Reaction Incidence | Very low | 0.07% - 2.7% | The use of Isosulfan blue is associated with a significant number of allergic reactions.[7][8][9] |
| Pulse Oximetry Interference | Minimal | Significant | Isosulfan blue interfered more with pulse oximetry (88.1% vs 50% for methylene blue, p<0.001).[2] |
| Localized Reactions | Skin necrosis (can be avoided) | Less common | Methylene blue can cause localized reactions like skin necrosis.[2][6] |
Cost-Effectiveness
Methylene blue presents a significant cost advantage over Isosulfan blue. One study calculated the incremental cost of Isosulfan blue to be $108.29 per case.[11][12] The use of methylene blue could lead to substantial healthcare savings, estimated to be over $14.7 million annually in the US for Stage I breast cancer cases alone.[11]
Experimental Protocols
The successful application of either dye is dependent on a well-defined experimental protocol. Below are generalized methodologies derived from various studies.
Methylene Blue Injection Protocol
-
Preparation: A 1% sterile methylene blue solution is typically used.[13]
-
Dosage: 5 mL of the solution is administered.[13]
-
Injection Site: The dye is injected into the peritumoral or subareolar tissue.[13][14] For tumors in the upper outer quadrant, a subareolar injection may yield a higher identification rate.[14]
-
Post-Injection: The injection site is massaged for approximately 5 minutes to facilitate lymphatic uptake.[14]
-
Identification: During surgery, the blue-stained lymphatic channels and sentinel lymph nodes are identified visually.
Isosulfan Blue Injection Protocol
-
Preparation: A 1% Isosulfan blue solution is commonly used.[15]
-
Dosage: A volume of 3-5 mL is typically injected.[16]
-
Injection Site: The dye is injected into the breast tissue surrounding the tumor or the biopsy cavity.[16]
-
Post-Injection: Gentle massage of the injection site is performed.
-
Identification: The axilla is explored to identify the blue-stained sentinel lymph node(s).[16]
Experimental Workflow
Caption: General workflow for sentinel lymph node biopsy using a blue dye.
Logical Relationship of Dye Properties and Clinical Outcomes
Caption: Comparison of Methylene Blue and Isosulfan Blue properties and their clinical implications.
Conclusion
The available evidence suggests that methylene blue is a safe, effective, and cost-efficient alternative to Isosulfan blue for sentinel lymph node mapping.[1][3][7] While both dyes demonstrate comparable efficacy in identifying sentinel nodes, the significantly lower risk of severe allergic reactions and the considerable cost savings associated with methylene blue make it a compelling choice for clinical practice and research.[2][6][7] The potential for localized tissue reactions with methylene blue necessitates careful injection technique.[2][6] For institutions and researchers, particularly in resource-constrained settings, methylene blue represents a viable and advantageous option for SLN biopsy.[6]
References
- 1. Sentinel lymph node mapping of breast cancer: a case-control study of methylene blue tracer compared to isosulfan blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can methylene blue be used as an alternative to isosulfan blue for sentinel lymph node mapping procedures? Are there differences in outcomes or efficacy? [inpharmd.com]
- 3. Methylene blue dye as an alternative to isosulfan blue dye for sentinel lymph node localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Trial Comparing the Efficacy of Methylene Blue Dye Alone Versus Combination of Methylene Blue Dye and Radioactive Sulfur Colloid in Sentinel Lymph Node Biopsy for Early Stage Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the adverse reactions associated with isosulfan blue versus methylene blue dye in sentinel lymph node biopsy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaphylactic Reactions to Isosulfan Blue Dye During Sentinel Lymph Node Biopsy for Breast Cancer | Wang | Journal of Current Surgery [currentsurgery.org]
- 9. Anaphylactic response to blue dye during sentinel lymph node biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anaphylactic Reaction Rates to Blue Dyes Used for Sentinel Lymph Node Mapping: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Cost-effectiveness of isosulfan blue vs. methylene blue dye in sentinel node biopsy | Semantic Scholar [semanticscholar.org]
- 13. Efficacy of Methylene Blue in Sentinel Lymph Node Biopsy for Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sentinel lymph node biopsy for breast cancer using methylene blue dye manifests a short learning curve among experienced surgeons: a prospective tabular cumulative sum (CUSUM) analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sentinel Lymph Node Localization Using 1 % Isosulfan Blue Dye in Cases of Early Oral Cavity and Oropharyngeal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. he02.tci-thaijo.org [he02.tci-thaijo.org]
A Comparative Guide to the Photodynamic Efficiency of Methylene Blue and Erythrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photodynamic efficiency of two common photosensitizers: Methylene (B1212753) Blue and Erythrosine. The information presented herein is supported by experimental data to aid in the selection of the most appropriate photosensitizer for your research and development needs.
Note on "Acetyl Methylene Blue": The term "this compound" is not commonly found in the photodynamic therapy literature. This guide will focus on the well-characterized photosensitizer, Methylene Blue. It is possible that "this compound" refers to a derivative, but without specific data, this guide will proceed with the parent compound.
Quantitative Comparison of Photophysical Properties
The photodynamic efficiency of a photosensitizer is determined by several key photophysical parameters. The following table summarizes the available quantitative data for Methylene Blue and Erythrosine in aqueous solutions.
| Photophysical Parameter | Methylene Blue | Erythrosine |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.52[1] | 0.59 - 0.82[2][3] |
| Photobleaching Quantum Yield (Φpb) | Not specified in reviewed literature | ~1 x 10⁻³ |
| Maximum Absorption Wavelength (λmax) | ~665 nm[4] | ~536 nm[4] |
In Vitro Efficacy: A Head-to-Head Comparison
A study directly comparing the efficacy of Methylene Blue and Erythrosine in the photodynamic inactivation of Aggregatibacter actinomycetemcomitans, a bacterium implicated in aggressive periodontitis, revealed a superior performance by Erythrosine.
| Culture Type | Methylene Blue (% bacterial inactivation) | Erythrosine (% bacterial inactivation) |
| Planktonic Culture | 50%[5] | 75%[5] |
| Biofilm Culture | 54%[5] | 77%[5] |
These results indicate that under the specific experimental conditions of the study, Erythrosine was more effective at killing both free-floating bacteria and those embedded in a protective biofilm.[5]
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
A common method for determining the singlet oxygen quantum yield is the relative method using a well-characterized standard and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
Materials:
-
Test photosensitizer (e.g., Methylene Blue or Erythrosine)
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue in acetonitrile, ΦΔ = 0.52)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a monochromatic filter corresponding to the absorption maximum of the photosensitizers.
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the test and reference photosensitizers with identical absorbance at the irradiation wavelength.
-
Prepare a stock solution of DPBF in a suitable solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with the monochromatic light source.
-
At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Plot the absorbance of DPBF as a function of irradiation time. The initial slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample is the rate of DPBF bleaching by the test sample.
-
k_ref is the rate of DPBF bleaching by the reference.
-
Determination of Photobleaching Quantum Yield (Φpb)
The photobleaching quantum yield can be determined by monitoring the decrease in the photosensitizer's absorbance upon irradiation.
Materials:
-
Photosensitizer solution of known concentration
-
Spectrophotometer
-
Light source with a known photon flux
-
Actinometer (for determining the photon flux of the light source)
-
Quartz cuvettes
Procedure:
-
Measure the initial absorbance of the photosensitizer solution at its λmax.
-
Irradiate the solution with a monochromatic light source of known and constant photon flux.
-
At regular time intervals, record the full absorption spectrum of the solution.
-
Plot the absorbance at λmax as a function of the number of photons absorbed.
-
The photobleaching quantum yield is the number of photosensitizer molecules degraded per photon absorbed.
Signaling Pathways in Photodynamic Therapy
Both Methylene Blue and Erythrosine exert their cytotoxic effects primarily through the generation of reactive oxygen species (ROS), which induce cell death via apoptosis or necrosis.
Methylene Blue-Mediated PDT Signaling
Methylene Blue preferentially accumulates in the mitochondria of cancer cells.[6] Upon photoactivation, it generates ROS, leading to mitochondrial damage, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[6]
Erythrosine-Mediated PDT Signaling
Similar to Methylene Blue, Erythrosine has been shown to localize in the mitochondria of oral epithelial cells.[2][3][7] Photodynamic therapy with Erythrosine leads to a dissipation of the mitochondrial transmembrane potential, a key event in the intrinsic pathway of apoptosis.[7] At lower doses, Erythrosine-PDT induces apoptosis, while at higher doses, it can lead to necrosis.[3]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the photodynamic efficiency of a photosensitizer.
References
- 1. rsc.org [rsc.org]
- 2. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies on erythrosine-based photodynamic therapy of malignant and pre-malignant oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of methylene blue and erythrosine dyes employed in photodynamic therapy for inactivation of planktonic and biofilm-cultivated Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]
- 7. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acetyl Methylene Blue
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as acetyl methylene (B1212753) blue, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of acetyl methylene blue, ensuring the protection of your personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed information. When handling this compound, wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] Ensure adequate ventilation to avoid inhalation of any dust or vapors.[1][2][4] In case of a spill, absorb the material with an inert substance like sand or earth and collect it for disposal; do not use combustible materials such as sawdust.[1]
This compound Disposal Parameters
Proper disposal of this compound, as with its parent compound methylene blue, is governed by waste management regulations. It is imperative to treat this chemical as hazardous waste.[5] The following table summarizes the key disposal considerations:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [5] |
| Containerization | Keep in original, tightly closed, and properly labeled containers. Do not mix with other waste. | [6] |
| Environmental Release | Do not empty into drains, sewers, or release into the environment.[1][5][6] | [1][5][6] |
| Spill Cleanup | Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal. | [1] |
| Contaminated Materials | Handle contaminated packaging and materials in the same manner as the substance itself. | [5][6][7] |
| Regulatory Compliance | Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations. | [1][5][6] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure reagent, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels).
- Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[6]
2. Containerization and Labeling:
- Use a designated, leak-proof, and chemically compatible waste container. The original container is often the best choice.[6]
- Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
3. Waste Accumulation and Storage:
- Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
- Ensure the storage area is cool, dry, and well-ventilated.[1]
4. Scheduling Waste Pickup:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide them with all necessary information about the waste, as detailed on the label.
5. Documentation:
- Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to environmental stewardship.
References
Personal protective equipment for handling Acetyl methylene blue
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Acetyl Methylene Blue in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in solid (powder) and solution forms is outlined below. Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) if available.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1] A face shield may be required for splash hazards.[2] | To protect eyes from dust particles and splashes.[1][3] |
| Hand Protection | Disposable nitrile gloves.[1][2] Consider double gloving for added protection. | To prevent skin contact with the chemical.[1][3] |
| Body Protection | A lab coat is mandatory.[4][5] | To protect skin and clothing from spills.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator or a dust mask should be used when handling the powder form to avoid inhalation.[3] | To prevent inhalation of fine dust particles.[2][3] |
| Footwear | Closed-toe shoes.[4][5] | To protect feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing (Solid Form):
-
Work Area Preparation: Ensure a clean and uncluttered workspace. If possible, perform weighing and initial dilutions inside a chemical fume hood or a designated area with good ventilation to minimize dust dispersion.[6]
-
Don PPE: Before handling the container, put on all required PPE as listed in the table above.
-
Handling: Carefully open the container with this compound. Use a spatula to weigh the desired amount on a weigh boat or paper. Avoid creating dust clouds.[3]
-
Container Resealing: Securely close the container immediately after use to prevent contamination and exposure.
-
Cleanup: Clean the weighing area and spatula thoroughly. Dispose of any contaminated weigh boats or paper as chemical waste.
B. Solution Preparation and Use:
-
Solvent Addition: In a fume hood, slowly add the weighed this compound powder to the appropriate solvent in a suitable container.
-
Mixing: Stir the solution gently to dissolve the compound. Avoid splashing.[2]
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
-
Use: When using the solution, continue to wear all required PPE.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
A. Solid Waste:
-
Collection: Place all contaminated solid waste, including gloves, weigh paper, and paper towels, into a designated, clearly labeled hazardous waste bag or container.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
B. Liquid Waste:
-
Collection: Collect all unused or waste solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix with other chemical waste unless permitted by your institution's hazardous waste management plan.
-
Storage: Store the liquid waste container in a secondary containment bin within the satellite accumulation area.
C. Final Disposal:
-
Arrangement: Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste by a certified waste management company.[1]
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
